molecular formula C32H24O10 B157436 2,3-Dihydroisoginkgetin CAS No. 828923-27-9

2,3-Dihydroisoginkgetin

Cat. No.: B157436
CAS No.: 828923-27-9
M. Wt: 568.5 g/mol
InChI Key: DAZOCAXXKGNMBF-MHZLTWQESA-N
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Description

2,3-dihydro-4',4'''-di-O-methylamentoflavone is a biflavonoid that is 2,3-dihydroamentoflavone in which the hydroxy groups at positions 4' and 4'' have been replac ed by methoxy groups. It has been isolated from the leaves of Podocarpus macrophyllus var macrophyllus. It has a role as a plant metabolite. It is a biflavonoid, a hydroxyflavone, a hydroxyflavanone, a methoxyflavanone and a methoxyflavone. It derives from an amentoflavone.

Properties

IUPAC Name

8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24O10/c1-39-18-6-3-15(4-7-18)26-14-24(38)31-22(36)12-21(35)29(32(31)42-26)19-9-16(5-8-25(19)40-2)27-13-23(37)30-20(34)10-17(33)11-28(30)41-27/h3-12,14,27,33-36H,13H2,1-2H3/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZOCAXXKGNMBF-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Isolation and Purification of 2,3-Dihydroisoginkgetin and Related Biflavones from Ginkgo biloba Leaves

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ginkgo biloba, one of the oldest living tree species, is a rich source of various bioactive compounds. Among these are a unique class of flavonoids known as biflavones, which are dimers of flavonoid moieties. These compounds, including ginkgetin, isoginkgetin, bilobetin, and sciadopitysin, have garnered significant interest for their potential therapeutic properties, such as anti-inflammatory, antioxidant, and anti-cancer activities.[1] 2,3-Dihydroisoginkgetin, a derivative of isoginkgetin, is one of the biflavones present in Ginkgo leaves. The isolation and purification of these specific compounds are crucial for further pharmacological studies and drug development. This guide outlines a comprehensive approach to the extraction, separation, and purification of biflavones from Ginkgo biloba leaves, with a focus on techniques applicable to this compound.

Data Presentation: Quantitative Overview

The concentration of biflavones in Ginkgo biloba leaves can vary depending on factors such as the age of the leaves, time of collection, and geographical location. Yellow autumn leaves have been found to contain a higher amount of biflavones compared to green leaves.[2]

Table 1: Content of Major Biflavones in Ginkgo biloba Leaves

BiflavoneContent Range (µg/g dry weight)Source
AmentoflavonePresent (unquantified)[3]
BilobetinPresent (unquantified)[3]
GinkgetinPresent (unquantified)[3]
IsoginkgetinPresent (unquantified)[3]
SciadopitysinMost abundant biflavone[3]
Total Biflavonoids 4774.05 to 7634.82 [3]

Table 2: Exemplary Chromatographic Conditions for Biflavone Analysis

ParameterHPLCPreparative HPLC
Column Lichrosorb®-DiolWaters XBridge C18 (19 x 100 mm)
Mobile Phase Hexane-chloroform-tetrahydrofuran (ternary gradient)[2]Methanol/Water or Acetonitrile/Water with 0.1% Formic Acid
Detection 330 nm[2]UV/Visible Detector
Flow Rate 1 mL/min[4]Scaled up from analytical method
Temperature Ambient50 °C[5]

Experimental Protocols

The following protocols describe a multi-step process for the isolation and purification of biflavones from Ginkgo biloba leaves. The overall workflow is depicted in the diagram below.

experimental_workflow start Dried Ginkgo biloba Leaves extraction Extraction with 70-95% Ethanol start->extraction concentration Concentration of Crude Extract extraction->concentration partitioning Solvent-Solvent Partitioning (e.g., with Dichloromethane or Ethyl Acetate) concentration->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection prep_hplc Preparative HPLC of Biflavone-rich Fractions fraction_collection->prep_hplc purification Isolation of Pure Biflavones (e.g., this compound) prep_hplc->purification end Pure Compound purification->end

Figure 1: General workflow for the isolation and purification of biflavones from Ginkgo leaves.

3.1. Extraction of Total Flavonoids

  • Preparation of Plant Material: Dry the Ginkgo biloba leaves at room temperature or in an oven at a low temperature (40-50°C) to a constant weight. Grind the dried leaves into a fine powder.

  • Soxhlet Extraction: Place the powdered leaves (e.g., 10 kg) into a Soxhlet apparatus and extract with 95% ethanol under reflux for a sufficient duration (e.g., 3 times).[6] Alternatively, ultrasonic-assisted extraction with 70% ethanol can be employed for a more rapid extraction.[3]

  • Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3.2. Preliminary Purification by Solvent Partitioning

  • Suspending the Extract: Suspend the crude extract in water.

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction using a non-polar solvent like petroleum ether to remove lipids and chlorophyll. Subsequently, extract the aqueous phase with a solvent of intermediate polarity, such as dichloromethane[7] or ethyl acetate, to enrich the biflavone fraction. The biflavones will preferentially partition into the organic phase.

  • Drying and Concentration: Dry the organic phase (e.g., with anhydrous sodium sulfate) and concentrate it under reduced pressure to obtain a biflavone-enriched extract.

3.3. Isolation by Column Chromatography

  • Stationary Phase: Use silica gel (200-300 mesh) as the stationary phase for column chromatography.

  • Sample Loading: Adsorb the biflavone-enriched extract onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of solvents, starting with a less polar mixture and gradually increasing the polarity. A common solvent system is a gradient of chloroform-methanol (e.g., starting from 100:1 and gradually increasing to 100:100).[6]

  • Fraction Collection and Analysis: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the target biflavones based on their TLC profiles.

3.4. Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Column: Utilize a preparative C18 reversed-phase column.[5]

  • Mobile Phase: A gradient of methanol-water or acetonitrile-water, often with the addition of 0.1% formic acid to improve peak shape, is typically used. The specific gradient will need to be optimized based on an analytical HPLC separation of the biflavone-rich fraction.[1][2]

  • Injection and Fraction Collection: Inject the semi-purified biflavone fraction onto the preparative HPLC system. Collect the peaks corresponding to the individual biflavones using a fraction collector.

  • Purity Assessment: Analyze the purity of the collected fractions using analytical HPLC. Fractions with high purity (>95%) can be pooled.

  • Compound Identification: The structure of the purified compound can be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity and Signaling Pathways

Biflavones from Ginkgo biloba, including isoginkgetin, have been reported to exhibit a range of biological activities. Two notable mechanisms are their anti-inflammatory effects and the inhibition of human carboxylesterase 2 (CES2).

4.1. Anti-Inflammatory Signaling Pathway

Flavonoids, including biflavones, can exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.[8][9] These pathways are central to the production of pro-inflammatory mediators.

anti_inflammatory_pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK (ERK, JNK, p38) MyD88->MAPK IkB IκB IKK->IkB inhibits degradation NFkB NF-κB IkB->NFkB sequesters NFkB_n NF-κB NFkB->NFkB_n translocation Biflavones Biflavones (e.g., Isoginkgetin) Biflavones->IKK inhibition Biflavones->MAPK inhibition ProInflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB_n->ProInflammatory activates

Figure 2: Representative anti-inflammatory signaling pathway modulated by biflavones.

4.2. Inhibition of Carboxylesterase 2 (CES2)

Biflavones from Ginkgo biloba, including ginkgetin, bilobetin, sciadopitysin, and isoginkgetin, have been identified as potent and specific inhibitors of human carboxylesterase 2 (CES2).[3] CES2 is an important enzyme in the metabolism of various drugs, and its inhibition can have significant implications for drug-drug interactions and the therapeutic efficacy of certain medications. The inhibition by these biflavones has been shown to be reversible and of a mixed type.[3]

CES2_inhibition CES2 Carboxylesterase 2 (CES2) Active Site Metabolite Metabolite CES2->Metabolite metabolizes Inhibited_CES2 Inhibited CES2 Complex CES2->Inhibited_CES2 Substrate CES2 Substrate (e.g., Irinotecan) Substrate->CES2 binds to Biflavone Biflavone (e.g., Isoginkgetin) Biflavone->CES2 binds to (reversible) Biflavone->Inhibited_CES2 Inhibited_CES2->Substrate blocks binding

Figure 3: Mechanism of Carboxylesterase 2 (CES2) inhibition by biflavones.

Conclusion

The isolation and purification of this compound and other biflavones from Ginkgo biloba leaves is a multi-step process that requires a combination of extraction, solvent partitioning, and chromatographic techniques. While a specific protocol for this compound is not widely published, the methodologies outlined in this guide for the separation of biflavones provide a solid foundation for its successful purification. The potent biological activities of these compounds, such as their anti-inflammatory effects and enzyme inhibition, underscore the importance of obtaining them in high purity for further research and potential therapeutic development. The detailed protocols and conceptual diagrams presented here are intended to aid researchers in this endeavor.

References

An In-depth Technical Guide to 2,3-Dihydroisoginkgetin: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroisoginkgetin, a naturally occurring biflavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and elucidating its mechanisms of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physical and Chemical Properties

This compound, also known as 2,3-dihydro-4',4'''-di-O-methylamentoflavone, is a biflavonoid compound.[1] It is structurally related to amentoflavone and has been isolated from plant sources such as Podocarpus macrophyllus var. macrophyllus and Ginkgo biloba.[1][2]

Physicochemical Data
PropertyValueSource
Molecular Formula C₃₂H₂₄O₁₀[3]
Molecular Weight 568.53 g/mol [3]
Appearance Yellow powder
Boiling Point 850.6 ± 65.0 °C (Predicted)
Density 1.477 ± 0.06 g/cm³ (Predicted)
pKa 6.34 ± 0.40 (Predicted)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.
Spectroscopic Data

Ultraviolet-Visible (UV-Vis) Spectroscopy The UV spectrum of this compound exhibits absorption maxima (λmax) at 265 nm and 370 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR (Acetone-d₆, 400 MHz): δ 7.88 (2H, d, J=8.8 Hz, H-2 ,6 ), 7.75 (1H, s, H-2 ), 7.15 (2H, d, J=8.8 Hz, H-3 ,5 ), 6.88 (1H, d, J=8.4 Hz, H-5 ), 6.84 (1H, s, H-6), 6.45 (1H, s, H-6 ), 6.38 (1H, d, J=2.0 Hz, H-8), 6.27 (1H, d, J=2.0 Hz, H-6), 5.51 (1H, dd, J=12.8, 2.8 Hz, H-2), 3.92 (3H, s, OCH₃), 3.88 (3H, s, OCH₃), 3.15 (1H, dd, J=16.8, 12.8 Hz, H-3ax), 2.85 (1H, dd, J=16.8, 2.8 Hz, H-3eq).

Mass Spectrometry (MS)

  • Fast Atom Bombardment Mass Spectrometry (FAB-MS): m/z 569 [M+H]⁺.

Experimental Protocols

Isolation of this compound from Podocarpus macrophyllus var. macrophyllus

This protocol is based on the method described by Cheng et al. (2007).

Workflow for Isolation and Purification

G start Dried leaves of Podocarpus macrophyllus extraction Extract with Methanol (MeOH) start->extraction partition Partition with n-hexane, Chloroform (CHCl₃), Ethyl Acetate (EtOAc), and n-Butanol (n-BuOH) extraction->partition chromatography1 Subject CHCl₃ layer to Silica Gel Column Chromatography partition->chromatography1 CHCl₃ layer chromatography2 Further purify fractions using Sephadex LH-20 Column Chromatography chromatography1->chromatography2 crystallization Crystallize to obtain pure this compound chromatography2->crystallization end Pure this compound crystallization->end

Isolation and purification workflow.

Detailed Steps:

  • Extraction: The dried and powdered leaves of Podocarpus macrophyllus var. macrophyllus are extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude extract.

  • Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Column Chromatography (Silica Gel): The chloroform-soluble fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of n-hexane and acetone.

  • Column Chromatography (Sephadex LH-20): Fractions containing the compound of interest are further purified by column chromatography on a Sephadex LH-20 column using methanol as the eluent.

  • Crystallization: The purified fraction is then crystallized from a suitable solvent system to yield pure this compound.

Biological Activity Assays

Tyrosinase Activity Assay in Human Epidermal Melanocytes (HEMn) This protocol is adapted from the methods used in the study by Cheng et al. (2007).

Workflow for Cellular Tyrosinase Assay

G start Culture Human Epidermal Melanocytes (HEMn) treatment Treat cells with varying concentrations of this compound start->treatment lysis Lyse cells and collect supernatant treatment->lysis reaction Incubate lysate with L-DOPA lysis->reaction measurement Measure absorbance at 475 nm reaction->measurement analysis Calculate % Tyrosinase Inhibition measurement->analysis end IC₅₀ Value analysis->end

Cellular tyrosinase activity assay workflow.

Detailed Steps:

  • Cell Culture: Human epidermal melanocytes (HEMn) are cultured in appropriate media.

  • Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Cell Lysis: After treatment, the cells are washed and lysed using a suitable lysis buffer. The cell lysate is then centrifuged, and the supernatant is collected.

  • Enzymatic Reaction: The cell lysate (containing tyrosinase) is incubated with L-DOPA (a substrate for tyrosinase) in a phosphate buffer at 37°C.

  • Absorbance Measurement: The formation of dopachrome is monitored by measuring the absorbance at 475 nm using a microplate reader.

  • Calculation: The percentage of tyrosinase inhibition is calculated by comparing the absorbance of the treated samples to that of the untreated control. The IC₅₀ value is then determined.

Western Blot Analysis for Tyrosinase-Related Proteins (TRPs) This protocol is based on the methodology described by Cheng et al. (2007).

  • Protein Extraction: HEMn cells are treated with this compound, and total cellular proteins are extracted.

  • SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for TRP mRNA Levels This protocol is based on the methodology described by Cheng et al. (2007).

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated HEMn cells, and first-strand complementary DNA (cDNA) is synthesized using reverse transcriptase.

  • Real-Time PCR: qRT-PCR is performed using specific primers for tyrosinase, TRP-1, TRP-2, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative mRNA expression levels of the target genes are calculated using the comparative Ct method.

Biological Activities and Mechanisms of Action

Anti-tyrosinase and Anti-melanogenic Effects

This compound has been shown to be a potent inhibitor of cellular tyrosinase activity in human epidermal melanocytes, with an IC₅₀ value of 0.098 mM. It also significantly decreases both the protein and mRNA levels of tyrosinase-related protein-2 (TRP-2). This suggests that its inhibitory effect on pigmentation is exerted, at least in part, through the transcriptional regulation of genes involved in melanin synthesis.

Signaling Pathway of Anti-melanogenic Action

G compound This compound inhibition Inhibition compound->inhibition transcription Transcription of TRP-2 Gene inhibition->transcription protein TRP-2 Protein Synthesis transcription->protein melanin Melanin Synthesis protein->melanin pigmentation Reduced Pigmentation melanin->pigmentation

Inhibition of melanogenesis by this compound.
Anti-inflammatory Effects

This compound has been reported to exert anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[2]

Simplified NF-κB Inhibition Pathway

G stimuli Pro-inflammatory Stimuli ikb_degradation IκB Degradation stimuli->ikb_degradation compound This compound inhibition Inhibition compound->inhibition inhibition->ikb_degradation nfkb_activation NF-κB Activation & Translocation ikb_degradation->nfkb_activation gene_expression Pro-inflammatory Gene Expression nfkb_activation->gene_expression inflammation Reduced Inflammation gene_expression->inflammation

Inhibition of the NF-κB pathway.
Neuroprotective Properties

Research suggests that this compound possesses neuroprotective properties, which are attributed to its ability to modulate protein aggregation and reduce oxidative stress in neuronal cells.[3] While the precise signaling pathways are still under investigation, its antioxidant activity is a key proposed mechanism.

Proposed Neuroprotective Mechanism via Oxidative Stress Reduction

G stressors Oxidative Stressors (e.g., ROS) cellular_damage Neuronal Cellular Damage stressors->cellular_damage compound This compound antioxidant_action Antioxidant Action compound->antioxidant_action antioxidant_action->cellular_damage Reduces neuroprotection Neuroprotection

Neuroprotection through oxidative stress reduction.

Conclusion

This compound is a biflavonoid with promising biological activities, including anti-tyrosinase, anti-inflammatory, and neuroprotective effects. This technical guide has summarized its known physical and chemical properties, provided detailed experimental protocols for its isolation and biological evaluation, and illustrated its proposed mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential and to develop it as a candidate for the treatment of various diseases. This compilation of data and methodologies aims to facilitate and inspire future investigations into this intriguing natural compound.

References

An In-depth Technical Guide to 2,3-Dihydroisoginkgetin: Discovery, History, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroisoginkgetin, a naturally occurring biflavonoid primarily found in Ginkgo biloba, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, history, and known biological activities of this compound. It is intended to serve as a foundational resource for researchers and professionals in drug development, offering detailed experimental methodologies, quantitative biological data, and insights into its mechanism of action.

Introduction

This compound is a biflavonoid, a class of polyphenolic compounds characterized by the linkage of two flavonoid moieties. It is structurally related to other well-known biflavonoids from Ginkgo biloba, such as ginkgetin and isoginkgetin. The presence of a dihydro-pyran ring in one of the flavonoid units distinguishes it from its unsaturated counterparts. This structural modification influences its physicochemical properties and may contribute to its unique biological profile. This document will delve into the scientific journey of this compound, from its initial discovery to the current understanding of its biological functions.

Discovery and History

The history of this compound is intrinsically linked to the extensive phytochemical investigation of Ginkgo biloba. While the exact year and seminal publication detailing its initial discovery and isolation remain to be definitively pinpointed through broad searches, it is understood to have been identified during the comprehensive analysis of biflavonoids from Ginkgo leaves. The initial structural elucidation would have relied on classical methods of the time, including UV-Vis spectroscopy, infrared spectroscopy, and likely preliminary nuclear magnetic resonance (NMR) studies.

The advancement of spectroscopic techniques, particularly high-resolution mass spectrometry (HRMS) and advanced NMR spectroscopy (including 2D techniques like COSY, HSQC, and HMBC), has been pivotal in confirming the precise structure of this compound and differentiating it from other closely related biflavonoids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 828923-27-9[1][2]
Molecular Formula C₃₂H₂₄O₁₀[1][2]
Molecular Weight 568.53 g/mol [1][2]
Appearance Yellow powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Predicted Boiling Point 850.6 ± 65.0 °C[1]
Predicted Density 1.477 ± 0.06 g/cm³[1]
Predicted pKa 6.34 ± 0.40[1]

Biological Activities and Quantitative Data

This compound has been investigated for several biological activities, with the most prominent being its role as a tyrosinase inhibitor. It has also been noted for its potential neuroprotective and anti-inflammatory effects, which are areas of ongoing research.[2]

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for agents that address hyperpigmentation.

Assay SystemSubstrateInhibitor Concentration% InhibitionIC₅₀ (µM)Reference
Mushroom TyrosinaseL-DOPA0.1 mM36.84%-[1]
Human Epidermal Melanocytes (HEMn)---86.16[1]
Neuroprotective Activity

While specific quantitative data for this compound's neuroprotective effects are not yet widely published, studies on related Ginkgo biflavonoids like ginkgetin and isoginkgetin suggest a potential for this class of compounds to protect neuronal cells from damage.[3] The proposed mechanisms often involve the modulation of signaling pathways related to apoptosis and oxidative stress.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are currently under investigation.[2] Flavonoids, in general, are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Isolation of this compound from Ginkgo biloba Leaves (General Procedure)

A general workflow for the isolation of biflavonoids from Ginkgo biloba is outlined below. The specific parameters for isolating this compound would require optimization.

Caption: General workflow for the isolation of this compound.
  • Extraction: Dried and powdered Ginkgo biloba leaves are extracted with an ethanol-water mixture (e.g., 70% ethanol).

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to solvent-solvent partitioning. A dichloromethane fraction is often used to enrich for biflavonoids.

  • Chromatography: The dichloromethane fraction is further purified using silica gel column chromatography.

  • Final Purification: Fractions containing the target compound are pooled and subjected to semi-preparative High-Performance Liquid Chromatography (HPLC) for final purification.

Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to identify the types and connectivity of protons and carbons in the molecule. 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete chemical structure.

Tyrosinase Inhibition Assay

This protocol is based on the spectrophotometric measurement of dopachrome formation from the oxidation of L-DOPA by mushroom tyrosinase.

  • Reagent Preparation:

    • Mushroom tyrosinase solution (e.g., 30 U/mL in phosphate buffer, pH 6.8).

    • L-DOPA solution (e.g., 10 mM in phosphate buffer).

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

    • Phosphate buffer (0.1 M, pH 6.8).

  • Assay Procedure (in a 96-well plate):

    • Add 20 µL of the test compound solution or solvent control (blank) to each well.

    • Add 40 µL of the mushroom tyrosinase solution.

    • Pre-incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding 40 µL of the L-DOPA solution.

    • Incubate at 37°C for 20 minutes.

  • Measurement:

    • Measure the absorbance at 475 nm using a microplate reader.

  • Calculation:

    • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the reaction with the solvent control, and A_sample is the absorbance of the reaction with the test compound.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

In Vitro Neuroprotection Assay (General Protocol)

This protocol describes a general method for assessing the neuroprotective effects of a compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

Caption: Workflow for an in vitro neuroprotection assay.
  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in appropriate media and conditions.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Induction of Damage: Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or amyloid-beta peptide.

  • Incubation: Incubate the cells for a further period (e.g., 24 hours).

  • Assessment of Cell Viability: Determine cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: Compare the viability of cells treated with this compound to that of untreated control cells and cells treated only with the neurotoxic agent.

In Vitro Anti-inflammatory Assay (General Protocol - Inhibition of Protein Denaturation)

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA), which is a model for protein denaturation that occurs during inflammation.[4]

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.[5]

  • Control Preparation:

    • A control solution is prepared with 2 mL of distilled water instead of the test compound.

  • Incubation:

    • Incubate the mixtures at 37°C for 15 minutes.

  • Heat-induced Denaturation:

    • Heat the mixtures at 70°C for 5 minutes.

  • Measurement:

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated as: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control, and A_sample is the absorbance of the test sample.

Signaling Pathways

The biological activities of flavonoids are often attributed to their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound are still under investigation, related biflavonoids have been shown to influence pathways involved in apoptosis and cell survival. For instance, ginkgetin has been reported to exert its neuroprotective effects by activating the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[6]

PI3K_Akt_mTOR_Pathway Ginkgetin Ginkgetin (related biflavonoid) PI3K PI3K Ginkgetin->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival mTOR->CellSurvival Promotes

Caption: Proposed activation of the PI3K/Akt/mTOR pathway by ginkgetin.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • Quantitative Biological Studies: Comprehensive studies to quantify its neuroprotective and anti-inflammatory effects, including the determination of IC₅₀ or EC₅₀ values in various cell-based and animal models.

  • Mechanism of Action: In-depth studies to identify the specific molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetics and Bioavailability: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties to assess its potential as a drug candidate.

  • Synthesis: Development of efficient and scalable synthetic routes to enable further pharmacological studies and potential commercialization.

Conclusion

This compound is a promising natural product with demonstrated tyrosinase inhibitory activity and potential neuroprotective and anti-inflammatory properties. This technical guide has summarized the current knowledge on its discovery, history, and biological activities, and has provided detailed experimental protocols to facilitate further research. Continued investigation into this unique biflavonoid is essential to unlock its full therapeutic potential for the benefit of human health.

References

An In-depth Technical Guide to 2,3-Dihydroisoginkgetin Derivatives and Their Potential Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Dihydroisoginkgetin is a biflavonoid compound naturally found in the leaves of the Ginkgo biloba tree. As a member of the flavonoid class, it possesses a characteristic dual-flavone structure that is the foundation for its diverse pharmacological properties. This document provides a comprehensive technical overview of this compound, its derivatives, and their significant potential in drug discovery. Key areas of focus include the synthesis of novel derivatives, extensive bioactivity profiles—particularly in anticancer and anti-inflammatory applications—elucidation of the underlying signaling pathways, and detailed experimental protocols for assessing these activities. This guide aims to serve as a foundational resource for researchers engaged in the exploration and development of flavonoid-based therapeutics.

Introduction to this compound

This compound (C₃₂H₂₄O₁₀, Molar Mass: 568.5 g/mol ) is a naturally occurring biflavonoid. Biflavonoids are dimeric flavonoids and exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties. The structure of this compound, featuring two flavonoid moieties linked together, provides a complex and versatile scaffold for chemical modification, allowing for the generation of derivatives with potentially enhanced potency and selectivity. Its documented bioactivities include the inhibition of key inflammatory pathways like nuclear factor-kappa B (NF-κB) and the induction of apoptosis in cancer cells, marking it as a compound of significant interest for therapeutic development.

Synthesis of this compound Derivatives

While specific protocols for the direct derivatization of this compound are not extensively detailed in publicly available literature, general synthetic strategies for modifying flavonoid and biflavonoid scaffolds can be applied. These methods typically focus on altering the peripheral hydroxyl and methoxy groups to modulate physiochemical properties like lipophilicity and bioavailability, thereby enhancing biological activity.

Common synthetic transformations for flavonoid derivatives include:

  • Alkylation and Acylation: Reactions targeting the phenolic hydroxyl groups to introduce alkyl or acyl chains. These modifications can improve membrane permeability. For example, the use of alkylating agents like bromoethane in the presence of a base can yield ether derivatives.[1]

  • Mannich Reaction: This reaction can introduce aminomethyl substituents onto the flavonoid rings, which has been shown to enhance the antioxidative and enzyme-inhibitory potential of quercetin, a related flavonoid.[2]

  • Glycosylation: The attachment of sugar moieties can improve the solubility and pharmacokinetic profile of the parent compound.

  • Cyclization Reactions: Intramolecular reactions can be used to create new heterocyclic rings fused to the flavonoid core, potentially leading to novel bioactivities. For instance, reactions involving hydrazine can be used to form new ring systems.[3]

These synthetic approaches allow for the creation of a library of this compound derivatives, which can then be screened for enhanced or novel biological activities.

Potential Bioactivities and Quantitative Data

Isoginkgetin and related biflavonoids have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings, with quantitative data presented for clarity.

Anticancer and Cytotoxic Activity

Biflavonoids are well-documented for their potent cytotoxic effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis (programmed cell death). Isoginkgetin, for instance, is known to be an anti-tumor agent, with studies suggesting its mechanism involves the inhibition of pre-mRNA splicing, leading to growth arrest.[4]

Compound/Derivative ClassCell Line(s)IC50 Value (µM)Key Findings & Mechanism
Isoginkgetin Various Tumor CellsMicromolar concentrationsInhibits pre-mRNA splicing, leading to cell growth arrest.[4]
Amentoflavone SiHa, CaSki (Cervical Cancer)Not specifiedInduces apoptosis by suppressing HPV E7 protein expression and activating mitochondria-mediated pathways.[5]
Various Flavones MCF-7, BT-474 (Breast Cancer)Not specifiedInduce apoptosis via modulation of Bax/Bcl-2 ratio and activation of caspases.[6]
Wogonin MCF-7 (Breast Cancer)Not specifiedInduces apoptosis by inhibiting the PI3K/AKT/survivin signaling pathway.[7]
Anti-inflammatory Activity

A significant aspect of the bioactivity of isoginkgetin and its derivatives is their ability to modulate inflammatory responses. This is primarily achieved through the inhibition of the NF-κB signaling pathway. Isoginkgetin has been shown to attenuate inflammatory responses in various cell models.[8][9]

  • Mechanism : Isoginkgetin treatment can suppress the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[8] It achieves this by preventing the activation and nuclear translocation of NF-κB, a master regulator of inflammatory gene expression.[9]

  • Related Pathways : The anti-inflammatory effects are also linked to the downregulation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which often acts upstream of NF-κB.[8]

Neuroprotective Effects

This compound is being investigated for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. Research suggests it may work by modulating protein aggregation and reducing oxidative stress in neuronal cells.[10] Flavonoids, in general, are recognized for their ability to activate the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress, which is highly relevant for neuroprotection.[11]

Antioxidant Activity

The flavonoid structure inherently confers antioxidant properties. These compounds can directly scavenge free radicals and chelate metal ions involved in radical generation. The antioxidant potential of derivatives can be assessed using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. For example, derivatization of quercetin with a tetrahydroisoquinoline moiety was shown to improve its antioxidative potential, with IC50 values for the new derivatives being lower than the parent compound.[2]

Key Signaling Pathways

The biological effects of this compound and its derivatives are mediated by their interaction with several critical intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is central to the anti-inflammatory effects of isoginkgetin. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli (like LPS) trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isoginkgetin intervenes by inhibiting the degradation of IκB, thereby blocking NF-κB's nuclear translocation and activity.[8][9]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB phosphorylates IκB IkB_p P-IκB IKK->IkB_p NFkB NF-κB (p65/p50) IkB_p->NFkB releases Proteasome Proteasome Degradation IkB_p->Proteasome ubiquitination NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation Isoginkgetin Isoginkgetin Isoginkgetin->IKK inhibits DNA DNA (Promoter Region) NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (IL-6, TNF-α, COX-2) DNA->Genes activates transcription

Figure 1: Isoginkgetin inhibits the NF-κB signaling pathway.
Intrinsic (Mitochondrial) Apoptosis Pathway

Many flavonoid derivatives induce cancer cell death via the intrinsic apoptosis pathway. This pathway is controlled by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bad) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). Cellular stress leads to an increased Bax/Bcl-2 ratio, causing mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c into the cytoplasm, which then forms the apoptosome complex with Apaf-1, leading to the activation of caspase-9 and subsequently the executioner caspase-3, culminating in cell death.[6][7]

Apoptosis_Pathway Biflavonoids Biflavonoid Derivatives Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Biflavonoids->Bcl2 downregulates Bax Bax / Bak (Pro-apoptotic) Biflavonoids->Bax upregulates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes membrane CytoC Cytochrome c Mitochondrion->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 activates ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome ProCasp3 Pro-caspase-3 Casp9->ProCasp3 activates Casp3 Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Figure 2: Biflavonoids induce apoptosis via the intrinsic mitochondrial pathway.
Nrf2/ARE Antioxidant Pathway

The Nrf2 pathway is the primary cellular defense against oxidative stress. Under basal conditions, Nrf2 is bound to Keap1, which facilitates its ubiquitination and proteasomal degradation. Oxidative stress or the presence of activators (like many flavonoids) modifies Keap1, preventing Nrf2 degradation. Stabilized Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the expression of numerous cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[12][13]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flavonoids Flavonoids Keap1_Nrf2 Keap1-Nrf2 (Complex) Flavonoids->Keap1_Nrf2 disrupts binding ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 modifies Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Proteasome Proteasome Degradation Keap1_Nrf2->Proteasome ubiquitination Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocation sMaf sMaf Nrf2_nuc->sMaf heterodimerizes with ARE ARE (Antioxidant Response Element) sMaf->ARE binds to Genes Cytoprotective Genes (HO-1, NQO1, SOD) ARE->Genes activates transcription

Figure 3: Flavonoids activate the Nrf2 antioxidant response pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the bioactivity of this compound derivatives.

Bioassay-Guided Fractionation Workflow

This process is fundamental for identifying active compounds from a natural source. It involves a stepwise separation of a crude extract, with bioactivity testing at each stage to guide the purification of the active constituent(s).[14][15][16]

Bioassay_Workflow start Crude Plant Extract (e.g., Ginkgo biloba) assay1 Initial Bioassay (e.g., Cytotoxicity, Antioxidant) start->assay1 fractionation1 Primary Fractionation (e.g., Liquid-Liquid Partitioning) assay1->fractionation1 Active end Isolate Pure Bioactive Compound (e.g., this compound derivative) assay1->end Inactive fractions1 Fractions (e.g., Hexane, EtOAc, BuOH, Aqueous) fractionation1->fractions1 assay2 Test Fractions fractions1->assay2 active_fraction Identify Most Active Fraction assay2->active_fraction fractionation2 Secondary Fractionation (e.g., Column Chromatography) active_fraction->fractionation2 fractions2 Sub-fractions fractionation2->fractions2 assay3 Test Sub-fractions fractions2->assay3 repeat Repeat until Pure assay3->repeat repeat->fractionation2 further separation repeat->end pure compound

Figure 4: General workflow for bioassay-guided fractionation.
MTT Cell Viability/Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[17] The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate (e.g., at 37°C, 5% CO₂) until they adhere and enter the logarithmic growth phase (typically 24 hours).[18]

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound (e.g., this compound derivatives). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well (e.g., 10-20 µL per 100 µL of medium).[18]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent, such as DMSO or a solution of 0.1% NP40 in isopropanol with 4 mM HCl, to each well to dissolve the purple crystals.[18]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance of the solution on a microplate spectrophotometer, typically at a wavelength of 570 nm or 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

DPPH Radical Scavenging Assay

This assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.[19][20][21]

Principle: DPPH is a stable free radical that has a deep purple color with maximum absorbance around 517 nm. When an antioxidant compound donates a hydrogen atom to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow. The degree of discoloration is proportional to the scavenging activity of the compound.[20][21]

Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or ethanol). Prepare a working solution of DPPH in the same solvent (typically 0.1 mM).[19][21]

  • Reaction Setup: In a 96-well plate or cuvettes, add a defined volume of the test sample at various concentrations. Then, add the DPPH working solution to initiate the reaction. Include a control containing only the solvent and the DPPH solution.[19]

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes) to allow the reaction to reach completion.[22]

  • Absorbance Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer.[19][22]

  • Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] * 100

    • The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

Conclusion and Future Directions

This compound and its synthetic derivatives represent a promising class of biflavonoids with significant therapeutic potential. Their demonstrated bioactivities, particularly as anticancer and anti-inflammatory agents, are rooted in their ability to modulate key cellular signaling pathways such as NF-κB, apoptosis, and Nrf2. The structure of this compound provides a fertile ground for medicinal chemistry efforts aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Synthesis of Novel Derivatives: Developing efficient synthetic routes to create diverse libraries of this compound analogs for structure-activity relationship (SAR) studies.

  • Mechanism of Action Studies: Further elucidating the precise molecular targets and downstream effects within the identified signaling pathways.

  • In Vivo Efficacy: Translating the promising in vitro results into preclinical animal models to assess efficacy, toxicity, and pharmacokinetics.

  • Targeted Delivery: Exploring drug delivery systems to enhance the bioavailability and targeted action of these compounds, thereby maximizing therapeutic benefit while minimizing potential side effects.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of this compound derivatives as next-generation therapeutics.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of 2,3-Dihydroisoginkgetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroisoginkgetin is a naturally occurring biflavonoid found in certain plants. Biflavonoids as a class have garnered significant interest in pharmacological research due to their diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The parent compound, ginkgetin, has been shown to combat cancer progression by inducing apoptosis, arresting the cell cycle, and targeting multiple deregulated signaling pathways.[1][2] This technical guide outlines a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of this compound, a critical first step in evaluating its potential as a therapeutic agent.

While direct experimental data on the cytotoxicity of this compound is not extensively available in current literature, this document provides detailed experimental protocols for standard assays, a template for data presentation, and discusses putative mechanisms of action based on the activity of structurally related biflavonoids.

Data Presentation: Quantifying Cytotoxic Activity

The primary goal of a preliminary cytotoxicity screen is to determine the concentration of the test compound that inhibits cell viability by 50%, known as the IC50 value. This metric is a key indicator of a compound's potency. Data should be presented in a clear, tabular format to allow for easy comparison across different cell lines and time points.

Table 1: Hypothetical IC50 Values for this compound against Various Human Cancer Cell Lines

Note: The following data is illustrative and serves as a template for presenting experimental results. Actual values must be determined empirically.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma4825.5
MDA-MB-231Breast Adenocarcinoma4842.1
A549Lung Carcinoma4838.7
HCT116Colorectal Carcinoma4819.8
K562Chronic Myelogenous Leukemia2439.2
4831.5
7219.4
HepG2Hepatocellular Carcinoma4833.6

Experimental Protocols

Standardized and reproducible protocols are essential for accurate cytotoxicity assessment. The following are detailed methodologies for two common colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is a widely used method for assessing cell viability and proliferation. It is based on the principle that viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to a purple formazan product.[3][4]

Principle: The quantity of formazan produced is directly proportional to the number of metabolically active, viable cells.[5] The insoluble formazan crystals are dissolved, and the absorbance is measured spectrophotometrically.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom sterile microplates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[4][6]

  • Solubilization solution (e.g., DMSO, or 0.2% NP-40 and 8mM HCl in isopropanol)[6]

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well). Dispense 100 µL of the cell suspension into each well of a 96-well plate.[6] Include wells with medium only for background control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include untreated (vehicle control) wells containing the same concentration of DMSO as the treated wells.

  • Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[3]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Mix thoroughly by gentle shaking or pipetting.[4]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[3] A reference wavelength of >650 nm can be used to subtract background absorbance.[3]

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100 The IC50 value is then determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon loss of cell membrane integrity, a hallmark of late apoptosis or necrosis.

Principle: The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a second reaction that reduces a tetrazolium salt (INT) into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the level of cytotoxicity.[8]

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • This compound stock solution (in DMSO)

  • LDH Cytotoxicity Assay Kit (containing reaction solution, stop solution)

  • Triton X-100 (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol to seed and treat cells with this compound.

  • Control Setup: Prepare three sets of controls:

    • Spontaneous Release: Untreated cells (vehicle control).

    • Maximum Release: Untreated cells treated with 10-20 µL of 10% Triton X-100 about one hour before the assay to induce complete cell lysis.[8]

    • Background Control: Medium only (no cells).[8]

  • Supernatant Collection: After the incubation period, centrifuge the plate at approximately 400 x g for 5 minutes to pellet any detached cells.[8]

  • Transfer: Carefully transfer 100 µL of the cell-free supernatant from each well to a new, clean 96-well assay plate.[8]

  • Reaction: Add 100 µL of the LDH Reaction Solution to each well of the new plate.[8]

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[8]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]

Data Analysis: The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100 The IC50 value is determined from the dose-response curve of % cytotoxicity versus compound concentration.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a preliminary in vitro cytotoxicity screening experiment.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Cell Culture & Maintenance seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate prep_cells->seed_plate prep_compound Prepare Serial Dilutions of this compound treat_cells Treat Cells with Compound prep_compound->treat_cells prep_compound->treat_cells add_reagent Add Assay Reagent (e.g., MTT, LDH substrates) treat_cells->add_reagent incubate Incubate for Reaction add_reagent->incubate read_plate Measure Absorbance/ Fluorescence incubate->read_plate calc_viability Calculate % Viability/ % Cytotoxicity read_plate->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 G cluster_nucleus Cellular Response ext_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ext_signal->receptor ras Ras receptor->ras raf Raf ras->raf jnkk MKK4/7 ras->jnkk mkk MKK3/6 ras->mkk mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus jnk JNK jnkk->jnk jnk->nucleus p38 p38 mkk->p38 p38->nucleus compound This compound (Putative Inhibition) compound->erk compound->jnk compound->p38 proliferation Proliferation nucleus->proliferation apoptosis Apoptosis nucleus->apoptosis inflammation Inflammation nucleus->inflammation

References

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of 2,3-Dihydroisoginkgetin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dihydroisoginkgetin is a biflavonoid found in certain plant species. Like other biflavonoids, it is investigated for various potential pharmacological activities. The development of a reliable analytical method for its quantification is crucial for quality control, pharmacokinetic studies, and formulation development. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of this compound. The method is based on common practices for analyzing flavonoids and biflavonoids, ensuring broad applicability.[1][2]

High-performance liquid chromatography (HPLC) is a technique that offers accuracy, speed, and high sensitivity for the analysis of flavonoids.[3] Reversed-phase liquid chromatography is a predominant and efficient method for separating a wide range of analytes, including various flavonoids.[2]

Experimental Protocol: HPLC-UV Analysis

2.1 Instrumentation and Chromatographic Conditions The analysis is performed using a standard HPLC system equipped with a UV-Vis Diode Array Detector (DAD).[4] The chromatographic separation is achieved on a C18 reversed-phase column.

Table 1: HPLC-UV Chromatographic Conditions

ParameterRecommended Condition
HPLC System Agilent 1200 Series or equivalent
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Elution Mode Gradient Elution
Gradient Program 0-5 min: 20% B5-25 min: 20-50% B25-30 min: 50-80% B30-35 min: 80% B35-40 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min[5]
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV-Vis DAD
Detection Wavelength 280 nm (based on typical flavonoid absorbance spectra)[3][6]

2.2 Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.3 Sample Preparation (from Plant Matrix)

  • Homogenization and Extraction: Weigh 1.0 g of the powdered plant material. Add 20 mL of methanol and perform sonication for 60 minutes.[7] This is a common and simple method but may extract many interfering matrix components.[8]

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase as needed to ensure the analyte concentration falls within the linear range of the calibration curve.

Method Validation Summary

The developed method should be validated according to the International Council on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[9] Key validation parameters are summarized below with expected performance metrics based on similar flavonoid quantification assays.[10][11][12]

Table 2: Summary of Method Validation Parameters (Hypothetical Data)

ParameterSpecification / Result
Linearity (Range) 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999[11]
Limit of Detection (LOD) ~0.02 µg/mL[5]
Limit of Quantification (LOQ) ~0.06 µg/mL[5]
Precision (RSD%) Intra-day: < 2.0%Inter-day: < 3.0%[10]
Accuracy (Recovery %) 95.0% - 105.0%[10][11]
Selectivity No interference from blank matrix at the retention time of the analyte.
Robustness Minor variations in flow rate, temperature, and mobile phase pH show no significant effect on results.[10]

Visualizations

4.1 Experimental Workflow The overall process from sample receipt to final data analysis is depicted in the workflow diagram below. This ensures a systematic and reproducible approach to the quantification of this compound.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Sample Weighing & Extraction Filter 3. Filtration (0.45 µm) Sample->Filter Standard 2. Standard Weighing & Dilution HPLC 4. HPLC Injection & Separation Filter->HPLC UV 5. UV Detection (280 nm) HPLC->UV Calib 6. Generate Calibration Curve UV->Calib Quant 7. Quantify Analyte in Sample Calib->Quant Report 8. Generate Report Quant->Report

Caption: Workflow for this compound Quantification.

4.2 Method Validation Logical Flow The relationship between different stages of method development and validation is crucial for establishing a reliable analytical procedure. The following diagram illustrates this logical flow.

G Dev Method Development (Selectivity & Optimization) Linearity Linearity & Range Dev->Linearity LOD_LOQ LOD & LOQ (Sensitivity) Dev->LOD_LOQ Prec_Acc Precision & Accuracy (Intra/Inter-day) Linearity->Prec_Acc LOD_LOQ->Prec_Acc Robust Robustness Prec_Acc->Robust Final Validated Method for Routine Analysis Robust->Final

Caption: Logical Flow of the HPLC Method Validation Process.

Conclusion

The described HPLC-UV method provides a straightforward and reliable approach for the quantification of this compound. The protocol is based on established principles of flavonoid analysis and can be readily implemented in a quality control or research laboratory. Proper method validation is essential before its application to ensure the accuracy and precision of the results.

References

Application Notes and Protocols for In Vitro Neuroprotection Assay Using 2,3-Dihydroisoginkgetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Natural compounds are a promising source for the discovery of novel neuroprotective agents. 2,3-Dihydroisoginkgetin, a biflavonoid isolated from Ginkgo biloba, has demonstrated potential neuroprotective properties, primarily attributed to its antioxidant and anti-inflammatory activities.[1] Biflavonoids from Ginkgo biloba, such as ginkgetin and isoginkgetin, have been shown to exert neuroprotective effects against cytotoxic insults induced by oxidative stress.[1] This document provides a detailed protocol for an in vitro neuroprotection assay to evaluate the efficacy of this compound in a neuronal cell model. The protocol utilizes the human neuroblastoma cell line, SH-SY5Y, a widely used model in neurotoxicity and neuroprotection studies, and 6-hydroxydopamine (6-OHDA) as a neurotoxic insult to mimic a Parkinson's disease-like pathology.

The primary mechanism of action for many neuroprotective compounds involves the modulation of key signaling pathways. For biflavonoids, the Nuclear Factor-kappa B (NF-κB) signaling pathway is a significant target.[2] The NF-κB pathway plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and apoptosis.[3][4][5] In the context of neurodegeneration, the inhibition of pro-inflammatory signaling cascades is a key therapeutic strategy. This protocol will, therefore, also touch upon the investigation of the effect of this compound on this pathway.

Materials and Methods

Cell Culture

The SH-SY5Y human neuroblastoma cell line is used for this assay. These cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Reagents
  • This compound (stock solution prepared in DMSO)

  • 6-hydroxydopamine (6-OHDA) (stock solution prepared in sterile, deionized water with 0.02% ascorbic acid)

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L-Glutamine

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

Experimental Protocols

Cell Seeding and Treatment
  • Harvest SH-SY5Y cells using Trypsin-EDTA and perform a cell count.

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • After 24 hours, replace the medium with a fresh medium containing various concentrations of this compound. Based on studies with related biflavonoids like ginkgetin, a starting concentration range of 1 µM to 20 µM is recommended.[6] A dose-response experiment is crucial to determine the optimal non-toxic and protective concentration of this compound.

  • Incubate the cells with this compound for 24 hours.

Induction of Neurotoxicity
  • Following the 24-hour pre-treatment with this compound, add 6-OHDA to the wells to a final concentration of 100 µM. This concentration may need to be optimized for your specific cell line and conditions to achieve approximately 50% cell death.

  • Include the following control groups:

    • Control: Cells treated with vehicle (DMSO) only.

    • 6-OHDA only: Cells treated with 100 µM 6-OHDA and vehicle.

  • Incubate the plate for another 24 hours.

Assessment of Cell Viability (MTT Assay)
  • After the 24-hour incubation with 6-OHDA, carefully remove the medium from each well.

  • Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

  • Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the MTT solution.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Data Presentation

The quantitative data from the neuroprotection assay should be summarized in a table for clear comparison between different treatment groups.

Treatment GroupConcentration of this compound (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
Control (Vehicle)01.25 ± 0.08100
6-OHDA (100 µM)00.62 ± 0.0549.6
6-OHDA + Compound10.75 ± 0.0660.0
6-OHDA + Compound50.98 ± 0.0778.4
6-OHDA + Compound101.15 ± 0.0992.0
6-OHDA + Compound201.20 ± 0.0896.0

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Cell Culture and Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed SH-SY5Y cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add this compound (various concentrations) incubate1->add_compound incubate2 Incubate 24h add_compound->incubate2 add_6ohda Add 6-OHDA (100 µM) incubate2->add_6ohda incubate3 Incubate 24h add_6ohda->incubate3 add_mtt Add MTT solution incubate3->add_mtt incubate4 Incubate 4h add_mtt->incubate4 add_dmso Add DMSO incubate4->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability end End calculate_viability->end

Caption: Experimental workflow for the in vitro neuroprotection assay.

Proposed Signaling Pathway: Inhibition of NF-κB

Biflavonoids from Ginkgo biloba have been reported to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.[2] Neurotoxins like 6-OHDA can activate NF-κB, leading to the transcription of pro-inflammatory and pro-apoptotic genes. This compound may exert its neuroprotective effect by preventing the activation and nuclear translocation of NF-κB.

nfkb_pathway cluster_stimulus Neurotoxic Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotoxin 6-OHDA IKK IKK Complex Neurotoxin->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p p-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Compound This compound Compound->IKK Inhibits Proteasome Proteasomal Degradation IkB_p->Proteasome Ubiquitination DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory & Pro-apoptotic Genes DNA->Genes Transcription NeuronalDeath Neuronal Death Genes->NeuronalDeath

References

Investigating the Mechanism of Action of 2,3-Dihydroisoginkgetin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroisoginkgetin is a biflavonoid compound found in Ginkgo biloba. While direct and extensive research on its specific mechanism of action is still emerging, studies on structurally similar biflavonoids, such as isoginkgetin and ginkgetin, provide a strong foundation for investigating its potential therapeutic effects. These related compounds have demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties. This document outlines potential mechanisms of action for this compound based on the activities of its analogues and provides detailed protocols for key experiments to elucidate its molecular pathways.

Potential Mechanisms of Action

Based on the known functions of isoginkgetin and ginkgetin, this compound is hypothesized to exert its effects through the modulation of several key signaling pathways.

Anti-inflammatory and Immunomodulatory Effects

Ginkgetin has been shown to alleviate inflammation by targeting the cGAS-STING pathway and inhibiting the NF-κB and MAPK signaling pathways.[1][2] Isoginkgetin also demonstrates anti-inflammatory properties by suppressing the NF-κB pathway.[3][4] Therefore, this compound may act as an inhibitor of these pro-inflammatory cascades.

Anti-Cancer Activity

Isoginkgetin has been identified as an inhibitor of pre-mRNA splicing, a critical process for gene expression in cancer cells.[5] It also inhibits the Akt/NF-κB signaling pathway and the activity of the 20S proteasome, leading to the induction of apoptosis and autophagy in cancer cells.[3][4] Ginkgetin has also been observed to induce apoptosis in human leukemia cells through the TNF-α signaling pathway.[6] These findings suggest that this compound could be a promising candidate for anti-cancer drug development.

Neuroprotective Properties

Biflavonoids from Ginkgo biloba are known for their neuroprotective potential. This is often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival. The inhibition of inflammatory pathways such as NF-κB and MAPK by related compounds could also contribute to neuroprotection by reducing neuroinflammation.

Quantitative Data Summary

The following tables summarize key quantitative data for isoginkgetin and ginkgetin, which can serve as a reference for designing experiments and interpreting results for this compound.

Table 1: In Vitro Efficacy of Isoginkgetin

ParameterCell LineValueReference
Splicing Inhibition (ICmax)HeLa nuclear extract50 µM
Splicing Inhibition (IC50)HeLa nuclear extract30 µM
Growth ArrestHEK293-derived cultures33 µM (for 24h)
Cell Invasion InhibitionU87MG10-20 µM[3]
Apoptosis InductionMultiple Myeloma (MM) cell lines30 µM[3]
MMP-9 Activity ReductionHT1080 fibrosarcoma cells5-20 µM[7]

Table 2: In Vitro Efficacy of Ginkgetin

ParameterCell LineValueReference
H/R Injury ProtectionH9C2 cells1, 5, and 10 µM[8]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a specific cell line.

Materials:

  • This compound

  • Cell line of interest (e.g., cancer cell line, neuronal cell line)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

NF-κB Reporter Assay

Objective: To investigate the effect of this compound on NF-κB signaling.

Materials:

  • Cell line stably or transiently transfected with an NF-κB luciferase reporter construct.

  • This compound

  • TNF-α (or another NF-κB activator)

  • Luciferase Assay System

  • Luminometer

Protocol:

  • Seed the transfected cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize luciferase activity to total protein concentration.

Western Blot for MAPK Signaling

Objective: To determine the effect of this compound on the phosphorylation of key MAPK proteins (ERK, JNK, p38).

Materials:

  • Cell line of interest

  • This compound

  • Stimulant (e.g., TBHP, LPS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against total and phosphorylated ERK, JNK, and p38

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound for the desired time and concentration.

  • Stimulate with an appropriate agonist if necessary.

  • Lyse the cells, collect the lysates, and determine the protein concentration.

  • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To assess the ability of this compound to induce apoptosis.

Materials:

  • Cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Treat cells with this compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Visualizations

NF-kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa IκBα IKK->IkBa P NFkB_complex NF-κB (p65/p50) IkBa->NFkB_complex p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex NFkB_nucleus NF-κB NFkB_complex->NFkB_nucleus Translocation Dihydroisoginkgetin This compound Dihydroisoginkgetin->IKK Dihydroisoginkgetin->NFkB_complex Gene Pro-inflammatory Gene Expression NFkB_nucleus->Gene

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stress/Growth Factors Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Translocation & P Dihydroisoginkgetin This compound Dihydroisoginkgetin->MAPKKK Dihydroisoginkgetin->MAPKK GeneExpression Gene Expression (Inflammation, Proliferation) TranscriptionFactors->GeneExpression

Caption: Postulated inhibitory effect of this compound on the MAPK signaling cascade.

Experimental_Workflow Start Hypothesis: This compound has biological activity CellViability Cell Viability Assay (e.g., MTT) Start->CellViability Apoptosis Apoptosis Assay (Annexin V/PI) CellViability->Apoptosis Signaling Investigate Signaling Pathways Apoptosis->Signaling NFkB NF-κB Reporter Assay Western Blot (p-p65) Signaling->NFkB MAPK Western Blot (p-ERK, p-JNK, p-p38) Signaling->MAPK Proteasome Proteasome Activity Assay Signaling->Proteasome Conclusion Elucidate Mechanism of Action NFkB->Conclusion MAPK->Conclusion Proteasome->Conclusion

Caption: A general experimental workflow to investigate the mechanism of action.

References

Application Notes and Protocols for 2,3-Dihydroisoginkgetin as a Potential BACE1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,3-Dihydroisoginkgetin and related biflavonoids as potential inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key therapeutic target in Alzheimer's disease. Detailed protocols for in vitro evaluation of BACE1 inhibition are also included.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain. The formation of these neurotoxic Aβ peptides is initiated by the enzymatic action of BACE1, making it a prime target for therapeutic intervention. Natural compounds, such as biflavonoids isolated from plants like Ginkgo biloba, have shown potential as BACE1 inhibitors. This document focuses on this compound and structurally similar biflavonoids, providing data on their inhibitory activity and detailed protocols for their experimental validation.

Quantitative Data: BACE1 Inhibitory Activity of Biflavonoids

Several biflavonoids have been identified as inhibitors of BACE1. The following table summarizes the in vitro inhibitory activity of 2,3-dihydro-6-methylginkgetin and a related compound, 2,3-dihydroamentoflavone, against BACE1.

CompoundTargetIC50 (µM)Source
2,3-Dihydro-6-methylginkgetinBACE10.35[1]
2,3-DihydroamentoflavoneBACE10.75[1]

Signaling Pathway

The following diagram illustrates the role of BACE1 in the amyloidogenic pathway, which leads to the production of Amyloid-β peptides.

BACE1_Signaling_Pathway cluster_membrane Cell Membrane cluster_non_amyloidogenic Non-Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (soluble fragment) APP->sAPPb Release CTF_beta C99 fragment APP->CTF_beta Cleavage sAPPa sAPPα (soluble fragment) APP->sAPPa Release CTF_alpha C83 fragment APP->CTF_alpha Cleavage BACE1 BACE1 (β-secretase) gamma_secretase γ-secretase Abeta Amyloid-β (Aβ) (neurotoxic) CTF_beta->Abeta Cleavage P3 p3 fragment (non-amyloidogenic) alpha_secretase α-secretase CTF_alpha->P3 Cleavage BACE1_Inhibitor_Screening_Workflow start Start: Identify Potential BACE1 Inhibitors compound_prep Compound Preparation (e.g., this compound) start->compound_prep in_vitro_assay In Vitro BACE1 Assay (FRET) compound_prep->in_vitro_assay data_analysis Data Analysis (IC50 Determination) in_vitro_assay->data_analysis hit_validation Hit Validation & Lead Optimization data_analysis->hit_validation hit_validation->compound_prep Iterative Optimization cell_based_assays Cell-Based Assays (Aβ Production) hit_validation->cell_based_assays Potent Hits in_vivo_studies In Vivo Animal Models of Alzheimer's Disease cell_based_assays->in_vivo_studies end End: Preclinical Candidate in_vivo_studies->end

References

Application Notes and Protocols for In Vitro Cellular Uptake and Permeability of 2,3-Dihydroisoginkgetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroisoginkgetin, a naturally occurring biflavonoid, presents a promising scaffold for drug development due to its potential therapeutic activities. Understanding its cellular uptake and permeability is a critical step in evaluating its oral bioavailability and potential as a therapeutic agent. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cellular uptake and permeability of this compound using standard cell-based models, such as Caco-2 and Madin-Darby Canine Kidney (MDCK) cells. The methodologies described herein are foundational for pre-clinical drug development and are designed to elucidate the mechanisms governing the transport of this compound across biological membranes.

While specific experimental data for this compound is not yet widely published, the following protocols and hypothetical data tables are based on established methods for characterizing flavonoids and other lipophilic small molecules.

Data Presentation: Hypothetical In Vitro Permeability and Uptake Data

The following tables summarize hypothetical quantitative data for the cellular uptake and permeability of this compound. These tables are intended to serve as a template for data presentation.

Table 1: Apparent Permeability (Papp) of this compound in Caco-2 and MDCK Monolayers

CompoundCell LineDirectionConcentration (µM)Papp (x 10-6 cm/s)Efflux Ratio (Papp B-A / Papp A-B)
This compound Caco-2A to B101.5 ± 0.23.2
Caco-2B to A104.8 ± 0.5
MDCKA to B102.1 ± 0.31.1
MDCKB to A102.3 ± 0.4
Propranolol (High Perm.) Caco-2A to B1025.5 ± 2.11.0
Atenolol (Low Perm.) Caco-2A to B100.4 ± 0.11.2

A to B: Apical to Basolateral; B to A: Basolateral to Apical. Data are presented as mean ± SD (n=3).

Table 2: Cellular Uptake of this compound in Caco-2 Cells

ParameterValue
Incubation Time (min)60
Concentration (µM)10
Uptake at 37°C (pmol/mg protein)150.8 ± 12.5
Uptake at 4°C (pmol/mg protein)45.2 ± 5.1
Inhibitor Study (% of Control Uptake at 37°C)
Verapamil (P-gp inhibitor)145% ± 10%
Ko143 (BCRP inhibitor)110% ± 8%
Phloridzin (OATP inhibitor)95% ± 7%

Data are presented as mean ± SD (n=3).

Experimental Protocols

Caco-2 and MDCK Cell Culture and Monolayer Formation

Objective: To culture Caco-2 or MDCK cells to form a confluent and differentiated monolayer on permeable supports, which serves as an in vitro model of the intestinal epithelium.

Materials:

  • Caco-2 or MDCK cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin

  • Transwell® permeable supports (e.g., 0.4 µm pore size)

  • 6- or 12-well plates

  • Cell culture incubator (37°C, 5% CO2)

  • Transepithelial Electrical Resistance (TEER) meter

Protocol:

  • Seed Caco-2 or MDCK cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 104 cells/cm2.

  • Culture the cells for 21 days (Caco-2) or 3-5 days (MDCK) in a humidified incubator at 37°C and 5% CO2.

  • Change the culture medium in both the apical and basolateral chambers every 2-3 days.

  • Monitor the integrity of the cell monolayer by measuring the TEER. Monolayers are considered ready for transport studies when the TEER values are stable and exceed 200 Ω·cm2 for Caco-2 cells.[1]

  • Confirm monolayer integrity with a paracellular marker like Lucifer yellow or mannitol.

Bidirectional Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. This assay helps to identify passive diffusion and active transport mechanisms.[1][2]

Materials:

  • Differentiated Caco-2 or MDCK cell monolayers on Transwell® inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • This compound stock solution (in DMSO)

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Analytical instrumentation (e.g., LC-MS/MS)

Protocol:

  • Rinse the cell monolayers with pre-warmed transport buffer.

  • For A-B transport: Add the transport buffer containing this compound (final concentration 10 µM, final DMSO concentration <1%) to the apical (donor) chamber. Add fresh transport buffer to the basolateral (receiver) chamber.

  • For B-A transport: Add the transport buffer containing this compound to the basolateral (donor) chamber. Add fresh transport buffer to the apical (receiver) chamber.

  • Incubate the plates at 37°C on an orbital shaker.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed transport buffer.

  • At the end of the experiment, collect samples from the donor chamber.

  • Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculate the efflux ratio by dividing Papp (B-A) by Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Cellular Uptake Assay

Objective: To quantify the accumulation of this compound in Caco-2 cells and to investigate the mechanisms of uptake (e.g., passive diffusion vs. active transport, energy dependence).

Materials:

  • Caco-2 cells grown to confluence in 12- or 24-well plates

  • Transport buffer (HBSS with 25 mM HEPES, pH 7.4)

  • This compound solution

  • Ice-cold phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • Inhibitors of specific transporters (e.g., verapamil for P-gp)

Protocol:

  • Wash the confluent Caco-2 cells with pre-warmed transport buffer.

  • Add the transport buffer containing this compound (e.g., 10 µM) to the cells. For inhibitor studies, pre-incubate the cells with the inhibitor for 30 minutes before adding the test compound.

  • To assess energy dependence, perform a parallel experiment at 4°C.

  • Incubate for a specific time (e.g., 60 minutes) at 37°C (or 4°C).

  • Terminate the uptake by rapidly aspirating the drug solution and washing the cells three times with ice-cold PBS.

  • Lyse the cells with cell lysis buffer.

  • Determine the protein concentration in the cell lysate using a BCA protein assay.

  • Analyze the concentration of this compound in the lysate by LC-MS/MS.

  • Express the cellular uptake as the amount of compound per milligram of total cell protein (e.g., pmol/mg protein).

Visualizations

G cluster_prep Monolayer Preparation cluster_assay Permeability Assay seed Seed Caco-2/MDCK cells on Transwell inserts culture Culture for 3-21 days (Medium change every 2-3 days) seed->culture teer Monitor Monolayer Integrity (TEER) culture->teer ready Differentiated Monolayer Ready teer->ready start Add this compound to Donor Chamber ready->start ab_transport A -> B Transport (Apical to Basolateral) start->ab_transport ba_transport B -> A Transport (Basolateral to Apical) start->ba_transport incubate Incubate at 37°C ab_transport->incubate ba_transport->incubate sample Sample Receiver Chamber at Time Points incubate->sample analyze Analyze Samples by LC-MS/MS sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate G cluster_prep Cell Preparation cluster_uptake Uptake Assay seed Seed Caco-2 cells in multi-well plates culture Culture to Confluence seed->culture ready Confluent Monolayer Ready culture->ready start Add this compound (with/without inhibitors) ready->start incubate_37 Incubate at 37°C start->incubate_37 incubate_4 Incubate at 4°C (Energy Dependence) start->incubate_4 terminate Terminate Uptake (Wash with ice-cold PBS) incubate_37->terminate incubate_4->terminate lyse Lyse Cells terminate->lyse analyze Analyze Lysate (LC-MS/MS) & Protein Content (BCA) lyse->analyze calculate Calculate Uptake (pmol/mg protein) analyze->calculate G cluster_apical Apical (Lumen) cluster_cell Caco-2 Cell cluster_basolateral Basolateral (Blood) Compound_AP This compound Passive Passive Diffusion Compound_AP->Passive Influx Influx Transporters (e.g., OATPs) Compound_AP->Influx Compound_BL This compound Passive->Compound_BL Metabolism Intracellular Metabolism Influx->Metabolism Efflux Efflux Transporters (e.g., P-gp, BCRP) Efflux->Compound_AP Efflux Metabolism->Efflux Metabolism->Compound_BL

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 2,3-Dihydroisoginkgetin for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydroisoginkgetin. The focus is on overcoming its poor aqueous solubility to ensure reliable and reproducible results in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my cell culture medium?

This compound, a biflavonoid, is a hydrophobic molecule with very low intrinsic aqueous solubility. When a concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous cell culture medium, the compound's solubility limit is often exceeded, leading to precipitation. This can result in inaccurate dosing and unreliable experimental outcomes.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a stock solution is DMSO.[1] Ginkgetin and isoginkgetin, structurally similar biflavonoids, show high solubility in DMSO.[2][3][4][5] It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

Q3: What is the maximum permissible concentration of DMSO in a cell-based assay?

To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%.[6] High concentrations of DMSO can interfere with cellular processes and affect the outcome of the assay.[7]

Q4: My compound is still precipitating even with low DMSO concentrations. What are my options?

If precipitation persists, several solubility enhancement techniques can be employed. These include:

  • Using Co-solvents and Surfactants: Incorporating co-solvents like polyethylene glycol (PEG) 400 or non-ionic surfactants such as Tween® 20 or Tween® 80 in the final dilution can help maintain the compound's solubility.

  • Cyclodextrin Inclusion Complexes: Encapsulating this compound within cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase its aqueous solubility.[2][8][9][10][11][12][13][14]

  • Nanoparticle Formulations: Preparing a nanosuspension or nanoemulsion of the compound can dramatically improve its solubility and dissolution rate in aqueous media.[15][16][17][18]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock in media The aqueous solubility of this compound is exceeded.1. Decrease the final concentration of this compound. 2. Increase the concentration of the DMSO stock to minimize the volume added to the media, ensuring the final DMSO concentration remains below 0.5%. 3. Warm the cell culture media to 37°C before adding the compound stock solution and mix gently.[6] 4. Employ solubility enhancement techniques like cyclodextrins or nanoparticle formulations.
Inconsistent results between experiments Precipitation of the compound leading to variable effective concentrations.1. Visually inspect the media for any signs of precipitation before and during the experiment. 2. Prepare fresh working solutions for each experiment. 3. Validate the solubility of this compound at the desired concentration in your specific cell culture medium. 4. Consider using a solubility-enhanced formulation (cyclodextrin complex or nanosuspension) for improved consistency.
Observed cytotoxicity at low compound concentrations The solvent (DMSO) may be causing cellular stress.1. Run a vehicle control with the same final concentration of DMSO to assess its effect on cell viability. 2. Lower the final DMSO concentration in your assay to ≤ 0.1%.[6] 3. If high concentrations of this compound are required, consider solvent-free delivery methods like cyclodextrin inclusion complexes or nanoparticle formulations.

Quantitative Data on Solubility

While specific quantitative data for this compound is limited, data for the closely related biflavonoids ginkgetin and isoginkgetin provide valuable insights.

Table 1: Solubility of Related Biflavonoids in Common Solvents

CompoundSolventSolubilityReference
GinkgetinWater (Predicted)0.0028 g/L[19]
GinkgetinDMSO50 mg/mL (88.25 mM)[2]
GinkgetinDMSO≥ 83.3 mg/mL (147.04 mM)[5]
IsoginkgetinDMSO≥ 83.3 mg/mL (147.04 mM)[4]
IsoginkgetinDMSO:PBS (pH 7.2) (1:7)0.12 mg/mL[20]
This compoundDMSO, Acetone, etc.Soluble (quantitative data not available)[1][21]

Table 2: Examples of Solubility Enhancement for Flavonoids

MethodFlavonoid/DrugFold Increase in Aqueous SolubilityReference
Solid Dispersion (with PVP K-30)Biflavonoids (from Selaginella doederleinii)~17-19 fold[22]
NanoparticlesApigenin (a flavonoid)~1400 fold[15]
Cyclodextrin Inclusion (HP-β-CD)Dexibuprofen~295 fold (from 0.0617 mg/mL to 18.23 mg/mL)[23]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol outlines the standard procedure for preparing a concentrated stock solution of this compound in DMSO.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[6]

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of Cyclodextrin Inclusion Complexes (Kneading Method)

This method provides a simple and effective way to prepare cyclodextrin inclusion complexes to enhance aqueous solubility.

  • Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point).

  • Wetting: Place the accurately weighed HP-β-CD in a mortar and add a small amount of water or a water-ethanol mixture to form a thick paste.

  • Kneading: Gradually add the weighed this compound to the paste and knead the mixture for 30-60 minutes.

  • Drying: Dry the resulting solid paste in a vacuum oven or by lyophilization to obtain a powder.

  • Reconstitution: The powdered inclusion complex can then be dissolved directly in cell culture medium to the desired final concentration.

Protocol 3: Preparation of a Nanosuspension (Nanoprecipitation Method)

This protocol describes a bottom-up approach to producing a nanosuspension for improved solubility.

  • Organic Phase: Dissolve this compound in a suitable organic solvent such as acetone or ethanol.

  • Aqueous Phase: Prepare an aqueous solution containing a stabilizer, such as 0.5% hydroxypropyl methylcellulose (HPMC) and 0.5% Tween® 80.[17]

  • Nanoprecipitation: Inject the organic phase rapidly into the aqueous phase under constant stirring. The rapid solvent exchange will cause the compound to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index, and zeta potential. The nanosuspension can then be diluted in cell culture medium for your experiments.

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_start Initial Problem cluster_prep Stock Solution Preparation cluster_dilution Direct Dilution cluster_success Successful Solubilization cluster_troubleshoot Troubleshooting start Poorly soluble this compound prep_stock Prepare concentrated stock in DMSO (e.g., 50 mM) start->prep_stock dilute Dilute in cell culture medium (Final DMSO < 0.5%) prep_stock->dilute check Precipitation? dilute->check success Proceed with cell-based assay check->success No enhance Solubility Enhancement Techniques check->enhance Yes cd Cyclodextrin Inclusion Complex enhance->cd nano Nanoparticle Formulation enhance->nano cd->success nano->success

Caption: Workflow for addressing the poor aqueous solubility of this compound.

Signaling Pathways Modulated by Related Biflavonoids

Ginkgetin and isoginkgetin have been shown to modulate key signaling pathways involved in inflammation and cell survival, such as PI3K/Akt and NF-κB.[8][9][10][15][21][22][24][25][26]

G ligand Inflammatory Stimuli (e.g., LPS, IL-1β) receptor Receptor (e.g., TLR4) ligand->receptor pi3k PI3K receptor->pi3k ikb IκBα isoginkgetin Ginkgetin / Isoginkgetin isoginkgetin->pi3k Inhibits nfkb NF-κB (p65/p50) isoginkgetin->nfkb Inhibits akt Akt pi3k->akt akt->nfkb ikb->nfkb Inhibits nfkb->ikb nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) nucleus->gene_expression Transcription

Caption: Inhibition of PI3K/Akt and NF-κB signaling pathways by ginkgetin/isoginkgetin.

References

Technical Support Center: Optimizing 2,3-Dihydroisoginkgetin Extraction from Ginkgo Biloba

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 2,3-Dihydroisoginkgetin and related biflavonoids from Ginkgo biloba.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and is it commonly extracted from Ginkgo biloba?

A1: this compound is a biflavonoid, a class of compounds found in Ginkgo biloba. Specifically, it is a derivative of amentoflavone where hydroxy groups are replaced by methoxy groups[1]. While literature more commonly details the extraction of its close relatives like isoginkgetin, ginkgetin, and bilobetin from Ginkgo biloba leaves, the methodologies for these biflavonoids are directly applicable[2]. Optimizing the extraction for the general class of biflavonoids is the most effective strategy for isolating this compound.

Q2: What are the primary challenges when extracting biflavonoids from Ginkgo biloba leaves?

A2: The main challenges include the low concentration of biflavonoids (ginkgetin is <0.02% by dry weight), the complex phytochemical matrix of the leaves, and the presence of undesirable compounds like ginkgolic acids, which must be removed during purification[2][3]. The structural similarity among different biflavonoids also makes their separation and purification difficult.

Troubleshooting: Low Extraction Yield

Q3: My extraction yield is poor. What are the most critical parameters to investigate?

A3: Low yield is a common issue. Systematically review the following factors:

  • Solvent Choice & Concentration: The type of solvent and its concentration, particularly the water content, are critical. While 70% ethanol is a common benchmark, novel solvents like Deep Eutectic Solvents (DES) have shown significantly higher extraction yields for Ginkgo flavonoids[4][5][6].

  • Solid-to-Liquid Ratio: An insufficient solvent volume will lead to incomplete extraction. A ratio of at least 10:1 (v/w) of solvent to solid material is a good starting point[4][5].

  • Temperature: Extraction temperature influences solvent viscosity and compound solubility. For DES-based methods, 50°C has been shown to be optimal, while for Supercritical Fluid Extraction (SFE-CO2), temperatures can range from 45°C to 60°C[5][7][8].

  • Extraction Time: Ensure the extraction time is sufficient for the solvent to penetrate the plant matrix. However, excessively long times can risk compound degradation. Optimal times can be as short as 15 minutes for some methods[5].

  • Plant Material Particle Size: The leaves must be finely ground to increase the surface area available for solvent interaction[9].

Q4: Which extraction method provides the highest yield for Ginkgo flavonoids?

A4: Recent studies indicate that Deep Eutectic Solvents (DES) and Supercritical Fluid Extraction (SFE-CO2) can offer higher yields and purity compared to conventional solvent methods.

  • DES Method: A choline chloride/levulinic acid (ChCl/LA1) DES with 40% water achieved a 99.87% extraction of Ginkgo flavonoids[4][5][6].

  • SFE-CO2 Method: This "green" technique can achieve a yield of 2.1% Ginkgo Biloba Extract (GBE) powder, which is higher than the 1.8% from conventional methods. More importantly, the resulting extract has a significantly higher concentration of flavonoids (35.9%) and terpenoids (7.3%)[8].

  • Prefermentation: Treating Ginkgo leaves with specific fungi before extraction can increase the total flavonoid yield by approximately 70%[10].

Troubleshooting: Extract Purity

Q5: My extract contains high levels of impurities, particularly ginkgolic acids. How can I improve purity?

A5: Purification is a multi-step process. A common workflow involves initial solvent partitioning followed by chromatography.

  • Solvent Partitioning: After an initial aqueous acetone or ethanol extraction, perform a countercurrent extraction with a nonpolar solvent like n-hexane to remove lipids and ginkgolic acids[9]. Further partitioning with solvents like toluene and n-butanol can help isolate the dimeric flavone (biflavonoid) fraction[9].

  • Macroporous Resin Chromatography: This is a highly effective step for both purification and enrichment. Resins like AB-8 have demonstrated a high recovery yield (93.7%) for Ginkgo flavonoids from DES extracts and can increase flavonoid purity by over five-fold[4][5][11].

  • Silica Gel & HPLC: For isolating specific biflavonoids like isoginkgetin, silica gel column chromatography followed by semi-preparative HPLC is an effective final purification strategy[2].

Data Presentation: Comparison of Extraction Methods

Table 1: Overview of Extraction Methods for Ginkgo Flavonoids

Extraction MethodKey ParametersYield / PurityAdvantagesDisadvantages
Conventional Solvent 70% Ethanol or 60% Acetone, RefluxBaseline Yield (e.g., 1.8%)[8]Well-established, simple setupLower efficiency, potential for thermal degradation, solvent residue[7][12]
Deep Eutectic Solvents (DES) ChCl/LA1 with 40% water, 50°C, 15 minUp to 99.87% flavonoid extraction[4][5]High efficiency, green solvent, fastNewer technology, solvent cost and recovery may be a concern
Supercritical Fluid (SFE-CO2) 30-35 MPa, 50-60°C, Ethanol as co-solvent2.1% GBE powder; 35.9% flavonoids[8]Green, high purity, solvent-free productHigh initial equipment cost, requires process optimization[7]
Prefermentation + Solvent Fungal fermentation (61h), then solvent extraction~70% higher flavonoid yield than control[10]Significantly boosts yield from raw materialAdds complexity and time to the process

Table 2: Optimized Parameters for High-Yield DES Extraction [4][5][6]

ParameterOptimal Condition
DES Type Choline chloride/levulinic acid (ChCl/LA1)
Water Content in DES 40% (w/w)
Solid-to-Liquid Ratio 1:10 (w/v)
Temperature 50°C
Agitation 150 rpm stirring
Extraction Time 15 minutes

Experimental Protocols & Workflows

Below are detailed methodologies for key extraction and purification processes.

Diagram: General Workflow for Biflavonoid Extraction & Isolation

General Workflow for Biflavonoid Extraction & Isolation A Ginkgo Biloba Leaves (Dried, Powdered) B Primary Extraction (e.g., 70% Ethanol or DES) A->B Solvent, Temp, Time C Filtration & Concentration B->C D Crude Extract C->D E Solvent Partitioning (Defatting with Hexane) D->E Liquid-Liquid Extraction F Partially Purified Aqueous Phase E->F G Macroporous Resin Chromatography (e.g., AB-8) F->G Adsorption/Desorption H Enriched Flavonoid Fraction G->H I Silica Gel / Prep-HPLC H->I Fine Separation J Isolated Biflavonoids (Isoginkgetin, etc.) I->J

Caption: A standardized workflow from raw material to isolated biflavonoids.

Protocol 1: Conventional Solvent Extraction and Initial Purification

This protocol is a baseline method for obtaining a biflavonoid-rich fraction.

  • Preparation: Dry Ginkgo biloba leaves and grind them into a fine powder[9].

  • Extraction: Extract 100 kg of powdered leaves with 400 L of 60:40 (w/w) acetone-water mixture at 50°C. Repeat the extraction four times[9].

  • Defatting: Combine the extracts and perform a continuous countercurrent extraction with n-hexane to remove lipids and ginkgolic acids[9].

  • Concentration: Concentrate the defatted acetone-water phase under vacuum at a temperature below 40°C to remove the acetone[9].

  • Fractionation: Subject the resulting aqueous solution to countercurrent extraction with a mixture of n-butanol and toluene (e.g., 8:2 volume ratio) to specifically extract the biflavonoid fraction[9].

  • Drying: Wash the organic phase with demineralized water, concentrate to a paste under vacuum, and dry to yield the partially purified biflavonoid extract[9].

Protocol 2: High-Efficiency DES-Based Extraction

This protocol utilizes a green and highly efficient solvent system[4][5][6].

  • Solvent Preparation: Prepare the Deep Eutectic Solvent (DES) by mixing choline chloride and levulinic acid. Add deionized water to achieve a 40% (w/w) water content.

  • Extraction: Add the prepared DES to powdered Ginkgo biloba leaves at a 10:1 (v/w) ratio in a sealed vessel.

  • Incubation: Place the vessel in a shaking incubator at 50°C with stirring at 150 rpm for 15 minutes.

  • Separation: Centrifuge the mixture to separate the supernatant (DES containing flavonoids) from the plant material residue.

  • Recovery (Optional but Recommended): To recover the flavonoids from the DES, pass the supernatant through an AB-8 macroporous resin column. After adsorption, wash the column and then elute the flavonoids with an appropriate solvent like 60% ethanol[11].

Diagram: Troubleshooting Low Extraction Yield

Troubleshooting Guide for Low Extraction Yield start Low Extraction Yield Identified q1 Is the Plant Material Properly Prepared? start->q1 a1_yes Material is dried and finely ground. q1->a1_yes Yes a1_no Action: Ensure leaves are dried and ground to a fine powder. q1->a1_no No q2 Is the Solvent System Optimized? a1_yes->q2 a1_no->q2 a2_yes Using optimal solvent (e.g., 70% EtOH, DES) and concentration. q2->a2_yes Yes a2_no Action: Verify solvent type and water content. Consider using DES for higher efficiency. q2->a2_no No q3 Are Physical Parameters Correct? a2_yes->q3 a2_no->q3 a3_yes Temp, Time, and Solid:Liquid Ratio are optimal. q3->a3_yes Yes a3_no Action: Check temp (e.g., 50°C), time (e.g., 15 min), and increase solvent ratio (e.g., >10:1 v/w). q3->a3_no No end_node Yield Improved. Proceed to Purity Analysis. a3_yes->end_node a3_no->end_node

Caption: A decision tree to systematically diagnose and resolve low yield issues.

References

stability of 2,3-Dihydroisoginkgetin in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 2,3-Dihydroisoginkgetin in various solvent systems. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing this compound?

A1: this compound is soluble in a variety of organic solvents. For short-term storage and experimental use, Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate are suitable solvents.[1] For long-term storage, it is recommended to store the compound as a dry powder at 2-8°C, protected from light.[2] If a stock solution is required, DMSO is a common choice; however, it is advisable to prepare fresh solutions for sensitive experiments.

Q2: What are the typical stress conditions used to assess the stability of this compound?

A2: Forced degradation studies are essential to understand the intrinsic stability of a compound.[3][4] Typical stress conditions include exposure to acidic, basic, oxidative, thermal, and photolytic environments.[3][5][6] These studies help identify potential degradation products and establish the compound's degradation pathways.[4]

Q3: How can I monitor the degradation of this compound in my samples?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the degradation of this compound. A stability-indicating method should be developed and validated to separate the parent compound from any potential degradation products.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification and characterization of the degradation products.[5]

Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

A4: Unexpected peaks can arise from several sources, including degradation of the compound, impurities in the solvent, or contamination of the analytical system. To troubleshoot, first, ensure the purity of your this compound standard. Second, run a blank injection with your solvent to rule out solvent-related impurities. If the issue persists, it is likely that your compound is degrading under the current storage or experimental conditions. Consider performing a systematic stability study to identify the cause.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Solution

  • Symptom: A significant decrease in the peak area of this compound is observed in HPLC analysis shortly after preparing an aqueous solution.

  • Possible Cause: this compound, like many flavonoids, may be susceptible to hydrolysis, especially at non-neutral pH.

  • Troubleshooting Steps:

    • pH Control: Buffer the aqueous solution to a neutral pH (around 7.0-7.4).

    • Solvent Composition: If possible for your experiment, consider using a co-solvent system (e.g., a mixture of water and an organic solvent like DMSO or ethanol) to improve stability.

    • Temperature: Prepare and store the solution at a lower temperature (e.g., 4°C) and use it immediately after preparation.

    • Protect from Light: Flavonoids can be light-sensitive. Prepare and handle the solution in amber vials or under low-light conditions.

Issue 2: Inconsistent Results in Cell-Based Assays

  • Symptom: High variability in the biological activity of this compound is observed between experiments.

  • Possible Cause: The compound may be degrading in the cell culture medium.

  • Troubleshooting Steps:

    • Stock Solution Stability: Ensure your stock solution (e.g., in DMSO) is stable. Prepare fresh stock solutions if necessary.

    • Stability in Media: Perform a time-course experiment to assess the stability of this compound in the specific cell culture medium used. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC.

    • Component Interaction: Some components in the culture medium, such as certain amino acids or metal ions, could potentially interact with and degrade the compound.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or DMSO).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl). Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH). Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Keep the stock solution in a hot air oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Identify and characterize any significant degradation products using LC-MS.

Data Presentation

Table 1: Hypothetical Stability of this compound in Common Solvents at Room Temperature (25°C) over 48 hours.

Solvent% Recovery after 24h% Recovery after 48hObservations
DMSO99.5%98.9%No significant degradation
Ethanol98.2%96.5%Minor degradation
Methanol97.8%95.2%Minor degradation
Acetonitrile99.1%98.5%No significant degradation
Water (pH 7.0)92.3%85.1%Moderate degradation
PBS (pH 7.4)91.5%83.7%Moderate degradation

Table 2: Hypothetical Summary of Forced Degradation Studies of this compound.

Stress Condition% DegradationNumber of DegradantsMajor Degradant (m/z)
0.1 M HCl (60°C, 24h)15.2%2585.5
0.1 M NaOH (60°C, 24h)25.8%3599.5
3% H₂O₂ (RT, 24h)10.5%1584.5
Thermal (80°C, 48h)5.1%1Not significant
Photolytic18.9%2567.5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to stress oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal Degradation (80°C) stock->thermal Expose to stress photo Photolytic Degradation stock->photo Expose to stress hplc HPLC Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points lcms LC-MS for Identification hplc->lcms Characterize degradants data Calculate % Degradation hplc->data pathway Elucidate Degradation Pathway lcms->pathway data->pathway

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway DHIG This compound ROS Reactive Oxygen Species (ROS) DHIG->ROS Scavenges NFkB NF-κB DHIG->NFkB Inhibits Nrf2 Nrf2 DHIG->Nrf2 Activates ROS->NFkB Activates Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Induces Apoptosis Apoptosis Inflammation->Apoptosis Promotes ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant Antioxidant Enzymes ARE->Antioxidant Upregulates Antioxidant->ROS Neutralizes

Caption: Potential signaling pathways modulated by this compound.

References

Technical Support Center: Stability and Storage of 2,3-Dihydroisoginkgetin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2,3-Dihydroisoginkgetin during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage condition for this compound?

A1: For optimal stability, this compound should be stored under the following conditions:

  • Short-term (weeks to months): Store at 2-8°C in a tightly sealed, light-resistant container. The area should be dry and well-ventilated.

  • Long-term (months to years): For maximum stability, store at -20°C or lower in a tightly sealed, light-resistant container. It is advisable to aliquot the sample to avoid repeated freeze-thaw cycles.

Q2: My this compound powder has changed color from light yellow to a brownish hue. What could be the cause?

A2: A color change often indicates degradation. The most common causes are oxidation and photodegradation. This can happen if the compound has been exposed to air, light, or high temperatures for an extended period. It is recommended to verify the purity of the compound using a suitable analytical method, such as HPLC, before proceeding with experiments.

Q3: Can I store this compound in a solution?

A3: Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. Flavonoids are more susceptible to hydrolysis and oxidation in solution. If you must store it in solution for a short period, use a high-purity, degassed solvent, store at -20°C or -80°C, and protect it from light. Solvents such as DMSO or ethanol are commonly used, but their suitability for long-term storage should be validated.

Q4: Are there any specific chemicals or materials I should avoid when working with this compound?

A4: Yes. Avoid contact with strong oxidizing agents, strong bases, and excessive heat. Additionally, some studies on related biflavonoids suggest that the presence of metal ions, such as copper (Cu(II)), can catalyze degradation.[1] Therefore, it is advisable to use high-purity reagents and glassware to minimize metal ion contamination.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

Symptom: You observe a gradual or sudden loss of activity of your this compound in biological assays over time.

Possible Cause: The compound may be degrading in your stock solution or during the experimental procedure.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before use.

  • Assess Purity: Check the purity of your solid sample and freshly prepared solution using a stability-indicating HPLC method.

  • Control Experimental Conditions: Be mindful of the pH, temperature, and light exposure during your experiments. Flavonoids can be unstable at alkaline pH.[2][3]

  • Inert Atmosphere: If your experimental setup allows, perform critical steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram

Symptom: When analyzing your this compound sample, you observe additional peaks that were not present in the initial analysis.

Possible Cause: These new peaks are likely degradation products.

Troubleshooting Steps:

  • Review Storage Conditions: Ensure that the compound has been stored correctly (see FAQs).

  • Perform Forced Degradation Studies: To understand the degradation profile, you can perform forced degradation studies. This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate degradation products.[2][3] This will help in identifying the nature of the unknown peaks.

  • Optimize HPLC Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the intact drug from its degradation products.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method. The specific parameters may need to be optimized for your system.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective for separating flavonoids and their degradation products.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program (Illustrative):

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where this compound has maximum absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Protocol 2: Forced Degradation Studies

Forced degradation studies are crucial for understanding the stability of a molecule.[4] Here are example protocols for different stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Acid and Base Hydrolysis:

  • Acid: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours.[2][3]

  • Base: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for 2 hours. Flavonoids are generally more sensitive to basic conditions.[5][6]

  • Neutralization: After incubation, neutralize the samples before HPLC analysis.

2. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide (H₂O₂).[7]

  • Incubate at room temperature for 24 hours, protected from light.[8][9]

3. Thermal Degradation:

  • Place the solid powder of this compound in a temperature-controlled oven at 70°C for 48 hours.[2][3]

4. Photodegradation:

  • Expose a solution of this compound (in a photostable, transparent container) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][11][12]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound for illustrative purposes.

Table 1: Effect of Temperature and Humidity on the Stability of Solid this compound over 6 Months.

Storage Condition% Degradation
4°C / 40% RH< 1%
25°C / 60% RH3-5%
40°C / 75% RH10-15%

Table 2: Results of Forced Degradation Studies of this compound in Solution.

Stress ConditionIncubation Time% DegradationNumber of Major Degradation Products
0.1 M HCl24 hours at 60°C8%1
0.1 M NaOH2 hours at RT18%2
3% H₂O₂24 hours at RT12%2
Heat (70°C, solid)48 hours5%1
PhotostabilityICH Q1B15%3

Visualizations

experimental_workflow cluster_storage Storage Conditions cluster_sample_prep Sample Preparation cluster_analysis Stability Analysis cluster_results Results long_term Long-term (-20°C, dark, dry) fresh_solution Prepare Fresh Solution long_term->fresh_solution short_term Short-term (2-8°C, dark, dry) short_term->fresh_solution hplc_analysis Stability-Indicating HPLC Analysis fresh_solution->hplc_analysis stable Stable (<2% degradation) hplc_analysis->stable No significant degradation peaks degraded Degraded (>2% degradation) hplc_analysis->degraded Presence of degradation peaks

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathways cluster_stressors Stress Conditions cluster_products Degradation Products DHIG This compound (Intact Molecule) hydrolysis Hydrolysis (Acid/Base) DHIG->hydrolysis oxidation Oxidation (H₂O₂, O₂) DHIG->oxidation photolysis Photolysis (UV/Vis Light) DHIG->photolysis thermal Thermal Stress (Heat) DHIG->thermal hydrolyzed Hydrolyzed Products hydrolysis->hydrolyzed oxidized Oxidized Products (e.g., quinones) oxidation->oxidized photoproducts Photodegradation Products photolysis->photoproducts thermal_products Thermal Isomers/ Fragments thermal->thermal_products

Caption: Potential degradation pathways of this compound under various stress conditions.

References

Technical Support Center: Analysis of 2,3-Dihydroisoginkgetin by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of 2,3-Dihydroisoginkgetin. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome common challenges, particularly those related to matrix effects.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the LC-MS analysis of this compound in a question-and-answer format.

Q1: I am observing significant ion suppression for this compound in my plasma/serum samples. What are the likely causes and how can I mitigate this?

A1: Ion suppression is a common form of matrix effect in LC-MS analysis, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal.[1] For complex matrices like plasma or serum, major contributors to ion suppression are phospholipids.[2]

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A well-chosen SPE sorbent can retain this compound while allowing interfering compounds to be washed away.

    • Liquid-Liquid Extraction (LLE): LLE can also be used to separate this compound from the sample matrix based on its solubility. A validated method for the related compound, isoginkgetin, in rat plasma successfully utilized LLE.[3]

    • Protein Precipitation (PPT): While a simpler method, PPT is often less clean than SPE or LLE and may not sufficiently remove phospholipids.

  • Optimize Chromatographic Separation: If interfering compounds co-elute with this compound, adjusting your chromatographic method can resolve this.

    • Gradient Modification: Altering the mobile phase gradient can improve the separation between your analyte and matrix components.

    • Column Chemistry: Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to change selectivity.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[4] However, this approach is only feasible if the concentration of this compound is high enough to remain detectable after dilution.

Q2: My results for this compound show poor reproducibility between different sample lots. What could be the cause?

A2: Poor reproducibility across different sample lots is a classic indicator of variable matrix effects.[2] The composition of biological matrices can vary between individuals or batches, leading to different degrees of ion suppression or enhancement.

Troubleshooting Steps:

  • Evaluate Matrix Effect Across Lots: It is crucial during method validation to assess the matrix effect in at least six different lots of the blank matrix.[2]

  • Implement a Robust Sample Preparation Method: As mentioned in Q1, techniques like SPE are generally more effective at providing consistent cleanup across different sample lots compared to simpler methods like protein precipitation.

  • Utilize a Co-eluting Internal Standard: A stable isotope-labeled internal standard is highly recommended to correct for variability between sample lots. If a SIL-IS is not available, a structural analog that co-elutes with this compound can also help to compensate for these effects.

Q3: I am not sure if I have a matrix effect issue. How can I definitively identify and quantify it?

A3: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This is the standard quantitative approach.[2]

    • Procedure:

      • Prepare a blank sample extract by performing your entire sample preparation procedure on a matrix sample that does not contain the analyte.

      • Spike a known amount of this compound into this blank extract.

      • Prepare a pure solution of this compound in your mobile phase at the same concentration as the spiked sample.

      • Analyze both samples by LC-MS.

    • Calculation: The matrix effect is calculated as the percentage difference in the analyte's peak area between the spiked extract and the pure solution. A negative value indicates ion suppression, while a positive value indicates ion enhancement.

  • Post-Column Infusion: This method provides a qualitative profile of where ion suppression occurs throughout your chromatographic run.[4]

    • Procedure:

      • Continuously infuse a standard solution of this compound into the MS detector after the LC column.

      • Inject a blank, extracted sample matrix onto the LC column.

    • Interpretation: A stable baseline signal will be observed from the infused standard. Any dips in this baseline indicate regions where co-eluting matrix components are causing ion suppression. This helps to determine if your analyte's retention time falls within a zone of suppression.

Frequently Asked Questions (FAQs)

What type of ionization is best for this compound?

Electrospray ionization (ESI) is commonly used for the analysis of flavonoids and biflavonoids. Both positive and negative ion modes should be evaluated during method development to determine which provides the best sensitivity for this compound. For many flavonoids, negative ion mode can provide excellent sensitivity.[5]

What are typical MS/MS transitions for biflavonoids like this compound?

For the related compound isoginkgetin, a validated LC-MS/MS method in rat plasma used the transition m/z 566.8 → 134.7.[3] Given the structural similarity, a similar precursor ion would be expected for this compound, though the product ions should be optimized through direct infusion of a standard.

Which sample preparation technique is recommended for analyzing this compound in plant extracts?

For plant extracts, which can be very complex, a multi-step cleanup is often necessary. This may involve an initial liquid-liquid extraction to remove highly non-polar compounds, followed by solid-phase extraction for further cleanup and concentration of the biflavonoids.

Can I use a different flavonoid as an internal standard if a SIL-IS for this compound is not available?

Yes, a structural analog can be used, but it is critical to ensure that it co-elutes with this compound for effective compensation of matrix effects. The choice of internal standard should be carefully validated.

Data Presentation

Table 1: Example Matrix Effect Data for Flavonoids in Food Samples

This table illustrates typical ion suppression values observed for flavonoids in complex matrices, as determined by the post-extraction spike method.[6]

AnalyteMatrixConcentration (ng/mL)Matrix Effect (%)
QuercetinRed Onion Extract10-25.3
QuercetinRed Onion Extract100-15.8
HesperetinOrange Peel Extract10-33.1
HesperetinOrange Peel Extract100-21.5
KaempferolHoney Solution10-18.7
KaempferolHoney Solution100-9.2

Data adapted from a study on various bioflavonoids to demonstrate typical matrix effect values. The matrix effect was found to be concentration-dependent.[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. Load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and other biflavonoids with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is adapted from a validated method for isoginkgetin.[3]

  • Sample Preparation: To 50 µL of plasma in a microcentrifuge tube, add the internal standard solution.

  • Extraction: Add 500 µL of an extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortexing: Vortex the mixture for 5 minutes.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE LLE Liquid-Liquid Extraction (LLE) Add_IS->LLE Evap Evaporation SPE->Evap LLE->Evap Recon Reconstitution Evap->Recon LC_MS LC-MS/MS System Recon->LC_MS Data Data Acquisition LC_MS->Data

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_matrix_effects Start Poor Reproducibility or Low Signal Observed Check_ME Assess Matrix Effect (Post-Extraction Spike) Start->Check_ME ME_Present Matrix Effect Confirmed? Check_ME->ME_Present Optimize_SP Optimize Sample Prep (e.g., SPE, LLE) ME_Present->Optimize_SP Yes No_ME No Significant Matrix Effect. Investigate other causes (e.g., instrument issues). ME_Present->No_ME No Optimize_LC Optimize Chromatography (Gradient, Column) Optimize_SP->Optimize_LC Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_LC->Use_SIL_IS Dilute Dilute Sample Use_SIL_IS->Dilute End Re-validate Method Dilute->End

References

addressing batch-to-batch variability of 2,3-Dihydroisoginkgetin extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydroisoginkgetin and other biflavonoid extracts from Ginkgo biloba.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the biological activity of our this compound extract between different purchased lots. What could be the cause?

A1: Batch-to-batch variability is a common challenge with natural product extracts and can stem from several factors affecting the chemical composition of the raw Ginkgo biloba plant material. These include:

  • Genetic Variations: Different cultivars or genetic strains of Ginkgo biloba can produce varying levels of biflavonoids.

  • Environmental and Cultivation Conditions: The geographical origin, climate, soil composition, and cultivation practices (e.g., fertilization) can significantly impact the biosynthesis of secondary metabolites like this compound.[1][2]

  • Harvesting Time: The concentration of biflavonoids in Ginkgo biloba leaves fluctuates with the seasons.[3] For instance, total flavonol glycosides tend to peak in May, while terpene lactones are highest in August and September.[1]

  • Post-Harvest Processing: The methods used for drying, storing, and transporting the leaves can alter their chemical profile.[4]

Q2: How can we standardize our in-house extraction protocol to minimize variability?

A2: To improve the consistency of your extractions, it is crucial to control key parameters. We recommend the following:

  • Standardize the Raw Material: If possible, source your Ginkgo biloba leaves from the same supplier who can provide information on the cultivar, geographical origin, and harvesting time.

  • Optimize Extraction Method: The choice of solvent, temperature, and extraction time significantly affects the yield and profile of the extracted compounds.[5] For biflavonoids, an optimized ultrasonic-assisted extraction with 80% ethanol has been shown to be effective.[5]

  • Implement Quality Control Checks: Use High-Performance Liquid Chromatography (HPLC) to create a chemical fingerprint of each extract batch. This allows you to compare the profiles and quantify key markers like this compound.

Q3: What are the expected concentration ranges for this compound and related biflavonoids in Ginkgo biloba leaves?

A3: The concentration of biflavonoids can vary significantly depending on the specific biflavonoid and the part of the plant. The table below summarizes the quantitative data on the seasonal variation of major biflavonoids in Ginkgo biloba leaves.

BiflavonoidConcentration Range (µg/g dry weight)
Amentoflavone30.87 - 65.96[3]
Bilobetin139.23 - 598.96[3]
Ginkgetin247.61 - 1215.98[3]
Isoginkgetin401.35 - 1547.95[3]
SciadopitysinNot specified in the provided search results

Data adapted from a study on the seasonal variation of polyphenols in Ginkgo biloba leaves.[3]

Q4: Can you provide a starting point for an HPLC method to quantify this compound?

A4: Yes, a reverse-phase HPLC-UV method is suitable for the analysis of biflavonoids. Here is a general protocol that can be optimized for your specific needs:

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of formic or phosphoric acid).

  • Detection: UV detector set at a wavelength between 330-370 nm.

  • Standard: A certified reference standard of this compound is required for accurate quantification.

For a more detailed protocol, please refer to the Experimental Protocols section.

Troubleshooting Guides

Issue 1: Low Yield of Biflavonoid Extract
Possible Cause Troubleshooting Step
Inefficient cell wall disruptionEnsure the plant material is finely ground to increase the surface area for solvent penetration.
Inappropriate solventUse a solvent with appropriate polarity. For biflavonoids, 80% ethanol or an acetone/water mixture (70:30) is effective.[5][6]
Suboptimal extraction conditionsOptimize extraction time, temperature, and agitation. Consider using assisted extraction techniques like ultrasonication or microwave-assisted extraction to improve efficiency.[5]
Degradation of target compoundsAvoid excessive heat and light exposure during extraction and storage.
Issue 2: Inconsistent HPLC Results
Possible Cause Troubleshooting Step
Column degradationFlush the column with a strong solvent or replace it if performance does not improve.
Mobile phase issuesPrepare fresh mobile phase daily and ensure it is properly degassed. Inconsistent mobile phase composition can lead to retention time shifts.
Sample preparation inconsistencyEnsure complete dissolution of the extract and filter all samples through a 0.45 µm filter before injection to prevent column clogging.
Injector problemsCheck for leaks, plugged tubing, or worn seals in the injector.

Experimental Protocols

Protocol 1: Extraction of Biflavonoids from Ginkgo biloba Leaves

This protocol is a general guideline and may require optimization.

  • Preparation of Plant Material: Dry the Ginkgo biloba leaves at a low temperature and grind them into a fine powder (e.g., to pass through a 60-mesh sieve).

  • Solvent Extraction:

    • Weigh 10 g of the powdered leaves and place them in a flask.

    • Add 150 mL of 80% ethanol.[5]

    • Sonicate the mixture for 60 minutes.

  • Hydrolysis (Optional, to convert glycosides to aglycones):

    • Add 40 mL of 3N hydrochloric acid to the extract.

    • Reflux the mixture at boiling temperature for 90 minutes.

  • Filtration and Concentration:

    • Allow the mixture to cool to room temperature.

    • Filter the extract through a Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Storage: Store the concentrated extract at -20°C in an airtight, light-protected container.

Protocol 2: HPLC Quantification of Biflavonoids

This protocol provides a starting point for method development.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the dried extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a suitable ratio of A:B (e.g., 80:20), and gradually increase the percentage of B over 30-40 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 330 nm

  • Data Analysis: Identify the peak corresponding to this compound by comparing its retention time with that of the standard. Quantify the amount using the calibration curve.

Visualizations

Signaling Pathways Modulated by Ginkgo biloba Biflavonoids

Ginkgo biloba extracts and their constituent biflavonoids are known to modulate several key signaling pathways involved in cellular processes like inflammation, oxidative stress, and cell survival.

Signaling_Pathways cluster_inflammation Inflammatory Response cluster_oxidative_stress Oxidative Stress Response cluster_cell_survival Cell Survival & Proliferation Ginkgo_Extract Ginkgo Biloba Biflavonoids NFkB NF-κB Ginkgo_Extract->NFkB Inhibits MAPK MAPKs (p38, JNK, ERK) Ginkgo_Extract->MAPK Modulates JAK_STAT JAK/STAT Ginkgo_Extract->JAK_STAT Inhibits Nrf2 Nrf2 Ginkgo_Extract->Nrf2 Activates mTOR mTOR Ginkgo_Extract->mTOR Inhibits Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines MAPK->Inflammatory_Cytokines JAK_STAT->Inflammatory_Cytokines Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) Nrf2->Antioxidant_Enzymes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Key signaling pathways modulated by Ginkgo biloba biflavonoids.

Experimental Workflow for Biflavonoid Analysis

The following diagram outlines the general workflow from raw plant material to quantitative analysis of biflavonoids.

Experimental_Workflow Start Ginkgo Biloba Leaves Grinding Grinding & Pulverization Start->Grinding Extraction Solvent Extraction (e.g., 80% Ethanol, Ultrasonication) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Biflavonoid Extract Filtration->Crude_Extract QC_Analysis HPLC-UV Analysis Crude_Extract->QC_Analysis Bioassay Biological Activity Assays Crude_Extract->Bioassay Quantification Quantification of This compound QC_Analysis->Quantification End Data Interpretation Quantification->End Bioassay->End

Caption: Workflow for extraction and analysis of Ginkgo biflavonoids.

References

Technical Support Center: Enhancing the Bioavailability of 2,3-Dihydroisoginkgetin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of 2,3-Dihydroisoginkgetin.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiments with this compound show very low plasma concentrations. What is the likely cause?

A1: Low oral bioavailability is a common issue for biflavonoids like this compound. The primary reasons are twofold:

  • Poor Aqueous Solubility: As a lipophilic molecule, this compound has limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • First-Pass Metabolism: Like many flavonoids, it is likely subject to extensive metabolism in the liver by cytochrome P450 (CYP450) enzymes and phase II conjugation (e.g., glucuronidation), which reduces the amount of active compound reaching systemic circulation.[1]

Q2: What are the initial steps to improve the solubility of this compound in my formulation?

A2: Improving solubility is the first critical step. Here are some fundamental strategies:

  • Particle Size Reduction: Decreasing the particle size to the micron or nano-scale increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[2] Techniques include micronization and nanonization (e.g., nanosuspensions).[3]

  • Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, and polymers can significantly improve solubility. For instance, polymers like Soluplus® and D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) have been shown to be effective for related biflavonoids.[1]

  • Amorphous Solid Dispersions: Converting the crystalline form of the drug into an amorphous state within a polymer matrix can prevent the energy-intensive step of crystal lattice dissolution, leading to higher apparent solubility and faster dissolution.[4][5]

Q3: I am developing a nanoformulation. What are the critical quality attributes I should monitor?

A3: For any nanoformulation, such as nanomicelles or solid lipid nanoparticles, you should rigorously monitor the following attributes:

  • Particle Size and Polydispersity Index (PDI): Smaller particle sizes (typically <200 nm) and a narrow size distribution (PDI < 0.3) are generally desired for better absorption and stability.[6]

  • Zeta Potential: This measures the surface charge of the nanoparticles and is an indicator of colloidal stability. A zeta potential of ±30 mV or greater is generally considered stable.

  • Drug Loading (DL) and Encapsulation Efficiency (EE): These parameters determine the amount of drug carried by the nanoparticles and the efficiency of the formulation process. High DL and EE are crucial for delivering a therapeutic dose in a reasonable volume.

  • In Vitro Drug Release: A dissolution study is essential to ensure the formulation releases the drug in a predictable manner under simulated gastrointestinal conditions.

Q4: My solid dispersion formulation is unstable and the drug recrystallizes over time. How can I troubleshoot this?

A4: Recrystallization is a common stability issue with amorphous solid dispersions, which negates the solubility advantage. To address this:

  • Polymer Selection: Ensure the chosen polymer has good miscibility with this compound and a high glass transition temperature (Tg) to restrict molecular mobility. Common choices include PVP K30, HPMC, and Kollidon® VA64.[7][8]

  • Drug Loading: Avoid excessively high drug loading. There is a limit to how much drug can be molecularly dispersed in a given polymer. Exceeding this limit increases the thermodynamic driving force for recrystallization.

  • Addition of a Second Polymer or Surfactant: Incorporating a surfactant or a second polymer can improve miscibility and inhibit crystallization through specific interactions (e.g., hydrogen bonding) with the drug.

  • Storage Conditions: Store the formulation under controlled low humidity and temperature conditions to minimize moisture absorption, which can act as a plasticizer and promote recrystallization.

Troubleshooting Guide: Common Experimental Issues

Issue Potential Cause Recommended Solution
Low Encapsulation Efficiency (<70%) in Nanoparticle Formulation Drug is precipitating during formulation; Poor affinity of the drug for the carrier material; Inappropriate ratio of drug to carrier.Optimize the solvent system to maintain drug solubility during encapsulation. Screen different carrier materials (e.g., various lipids, polymers) for better compatibility. Adjust the drug-to-carrier ratio; start with a lower drug loading and incrementally increase.
Inconsistent Particle Size Between Batches Fluctuations in process parameters (e.g., homogenization pressure/time, sonication energy, stirring speed); Instability of the formulation leading to aggregation.Strictly control all process parameters. Use a calibrated and validated manufacturing process. Re-evaluate the stabilizer (surfactant/polymer) type and concentration to ensure robust stabilization.
Rapid Drug Release ("Burst Release") from Solid Dispersion The drug is partially adsorbed on the surface of the carrier rather than being molecularly dispersed; The chosen polymer is too rapidly dissolving.Use a manufacturing method that promotes molecular dispersion, such as hot-melt extrusion or spray drying.[7] Select a polymer with a slower dissolution rate or blend polymers to modulate the release profile.
High Variability in Animal Pharmacokinetic Data Inconsistent dosing volume or technique; Physiological variability among animals; Formulation instability in GI fluids leading to precipitation.Ensure accurate and consistent oral gavage technique. Increase the number of animals per group to account for biological variation. Assess the in vitro stability of your formulation in simulated gastric and intestinal fluids before in vivo studies.

Quantitative Data Summary

The following table summarizes pharmacokinetic data for a closely related biflavonoid, Isoginkgetin (IGG), demonstrating the potential for bioavailability enhancement using a nanomicelle strategy.

Table 1: Pharmacokinetic Parameters of Isoginkgetin (IGG) and IGG-Nanomicelles in Rats Following Oral Administration [1]

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC0-t (ng·h/mL) Relative Bioavailability (%)
IGG Suspension10185.3 ± 45.70.5 ± 0.2432.1 ± 98.6100 (Reference)
IGG-Nanomicelles10876.4 ± 153.21.0 ± 0.32154.7 ± 389.5498.7

Data presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of this compound Nanomicelles

This protocol is adapted from a method for Isoginkgetin, a structurally similar biflavonoid.[1]

Materials:

  • This compound

  • D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS)

  • Soluplus®

  • Methanol

  • Deionized water

Procedure (Thin-Film Hydration Method):

  • Accurately weigh this compound, TPGS, and Soluplus® (a 1:1 ratio of TPGS to Soluplus® is a good starting point).

  • Dissolve all components in a suitable volume of methanol in a round-bottom flask.

  • Remove the methanol using a rotary evaporator at 40°C under vacuum to form a thin, uniform lipid film on the flask wall.

  • Maintain the flask under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the film by adding a pre-warmed (60°C) volume of deionized water and rotating the flask for 30 minutes.

  • Sonicate the resulting suspension using a probe sonicator to reduce particle size and form a clear nanomicelle solution.

  • Filter the solution through a 0.22 µm syringe filter to remove any non-dispersed material.

  • Characterize the formulation for particle size, PDI, zeta potential, and drug loading.

Protocol 2: In Vitro Dissolution Study

Apparatus: USP Dissolution Apparatus 2 (Paddle Method)

Dissolution Media:

  • Simulated Gastric Fluid (SGF, pH 1.2) without pepsin for 2 hours.

  • Simulated Intestinal Fluid (SIF, pH 6.8) without pancreatin for subsequent time points.

Procedure:

  • Set the paddle speed to 75 rpm and maintain the temperature at 37 ± 0.5°C.

  • Add a precisely weighed amount of the this compound formulation (e.g., nanomicelles, solid dispersion, or pure drug) to 900 mL of SGF.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • After 2 hours, change the medium to SIF and continue sampling at appropriate intervals (e.g., 3, 4, 6, 8, 12, 24 hours).

  • Filter each sample immediately through a 0.45 µm filter.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Logical Workflow for Bioavailability Enhancement

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Formulation Strategies cluster_3 Evaluation A Low Oral Bioavailability of This compound B Poor Aqueous Solubility A->B C High First-Pass Metabolism A->C D Nanoformulations (e.g., Nanomicelles, SLNs) B->D E Amorphous Solid Dispersions B->E F Lipid-Based Systems (e.g., SMEDDS) B->F G Co-administration with Metabolism Inhibitors C->G H In Vitro Characterization (Size, Release, Stability) D->H E->H F->H G->H I In Vivo Pharmacokinetic Study (AUC, Cmax) H->I J Enhanced Bioavailability I->J G cluster_0 Lumen of Small Intestine cluster_1 Enterocyte Layer cluster_2 Systemic Circulation A This compound (Poorly Soluble) B Nanomicelle Formulation (Drug Encapsulated) A->B Formulation C Increased Drug Concentration in Aqueous Boundary Layer B->C Dissolution & Protection D Direct Uptake of Intact Micelles B->D Endocytosis E Inhibition of P-gp Efflux (e.g., by TPGS) B->E F Increased Drug in Plasma (Higher Bioavailability) C->F Passive Diffusion D->F E->F Enhanced Net Absorption

References

Validation & Comparative

A Comparative Analysis of the Neuroprotective Activities of Ginkgetin and 2,3-Dihydroisoginkgetin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective properties of ginkgetin and its derivative, 2,3-Dihydroisoginkgetin. This analysis is based on available experimental data to facilitate informed decisions in neurodegenerative disease research.

Ginkgetin, a naturally occurring biflavonoid found in the leaves of the Ginkgo biloba tree, has been the subject of numerous studies investigating its potential as a neuroprotective agent. In contrast, its hydrogenated derivative, this compound, remains largely unexplored in the context of neuroprotection, with a significant scarcity of experimental data. This guide synthesizes the current knowledge on both compounds to draw a comparative picture of their neuroprotective profiles.

Quantitative Data on Neuroprotective Activities

Due to the limited research on this compound, a direct quantitative comparison with ginkgetin is not feasible at this time. The available information for this compound is qualitative and preliminary. The table below summarizes the extensive quantitative data available for ginkgetin.

Table 1: Summary of Quantitative Neuroprotective Effects of Ginkgetin

Experimental ModelKey FindingsReference
In Vitro
MPP+-induced SH-SY5Y cells (Parkinson's model)Decreased intracellular reactive oxygen species (ROS) and maintained mitochondrial membrane potential. Inhibited apoptosis via the caspase-3 and Bcl2/Bax pathway.[1]
Glutamate-induced HT22 cells (Oxidative stress model)Protected against glutamate-induced oxidative damage by preserving antioxidant enzyme activities and inhibiting ERK1/2 activation.
Staurosporine-induced apoptosisSignificantly reduced cell death at a concentration of 10 µM, suggesting direct blockade of apoptosis signaling.
In Vivo
MPTP-induced mouse model (Parkinson's model)Improved sensorimotor coordination, inhibited the decrease of tyrosine hydroxylase expression, and superoxide dismutase activity.[1]
Middle Cerebral Artery Occlusion (MCAO) rat model (Ischemic stroke model)Reduced brain infarction volumes and neurologic deficits. Reduced apoptotic cell numbers, downregulated cleaved caspase-3 and Bax, and upregulated Bcl-2 in a dose-dependent manner. High-dose (100 mg/kg) significantly increased phosphorylation of Akt and mTOR.
APP/PS1 transgenic mouse model (Alzheimer's model)Effectively reduced Aβ levels in the brain and blood, decreased cerebral microhemorrhage, and lowered astrogliosis and inflammation.

Note: No quantitative experimental data on the neuroprotective activity of this compound is currently available in the reviewed literature. One source indicates it has the ability to modulate protein aggregation and reduce oxidative stress in neuronal cells, but provides no quantitative measures.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited on ginkgetin's neuroprotective activity.

In Vitro Neuroprotection Assay (MPP+ Model)

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Inducing Agent: 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that induces Parkinson's-like pathology.

  • Treatment: Cells were pre-treated with varying concentrations of ginkgetin before exposure to MPP+.

  • Outcome Measures:

    • Cell Viability: Assessed using the MTT assay.

    • Reactive Oxygen Species (ROS) Production: Measured using a fluorescent probe (e.g., DCFH-DA).

    • Mitochondrial Membrane Potential: Determined using a fluorescent dye (e.g., Rhodamine 123).

    • Apoptosis: Analyzed by flow cytometry using Annexin V/Propidium Iodide staining and Western blot for caspase-3, Bax, and Bcl-2 expression.[1]

In Vivo Neuroprotection Assay (MPTP Model)

  • Animal Model: C57BL/6 mice.

  • Inducing Agent: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is metabolized to the neurotoxin MPP+.

  • Treatment: Ginkgetin was administered to mice (e.g., by oral gavage) for a specified period before and/or after MPTP injection.

  • Outcome Measures:

    • Behavioral Tests: Sensorimotor coordination assessed using tests like the rotarod test.

    • Immunohistochemistry: Staining of brain sections (substantia nigra) for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss.

    • Biochemical Assays: Measurement of superoxide dismutase (SOD) activity in brain tissue homogenates.[1]

In Vivo Neuroprotection Assay (MCAO Model)

  • Animal Model: Sprague-Dawley rats.

  • Procedure: Transient middle cerebral artery occlusion (MCAO) was performed to induce focal cerebral ischemia.

  • Treatment: Ginkgetin was administered (e.g., intraperitoneally) at different doses before or after the ischemic event.

  • Outcome Measures:

    • Neurological Deficit Scoring: Evaluation of motor and sensory deficits.

    • Infarct Volume Measurement: Assessed by TTC staining of brain slices.

    • Apoptosis Assessment: TUNEL staining and Western blot for apoptosis-related proteins (caspase-3, Bax, Bcl-2) in the ischemic brain tissue.

    • Signaling Pathway Analysis: Western blot to measure the phosphorylation status of key proteins like Akt and mTOR.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of ginkgetin are attributed to its modulation of several key signaling pathways. Due to the lack of data for this compound, the diagrams below focus on the established and proposed mechanisms of ginkgetin and a speculative pathway for its derivative based on limited information.

ginkgetin_neuroprotection cluster_stress Cellular Stressors cluster_pathways Modulated Signaling Pathways cluster_effects Neuroprotective Outcomes Oxidative Stress Oxidative Stress Ginkgetin Ginkgetin Oxidative Stress->Ginkgetin Neuroinflammation Neuroinflammation Neuroinflammation->Ginkgetin Ischemia Ischemia Ischemia->Ginkgetin Protein Aggregation Protein Aggregation Protein Aggregation->Ginkgetin PI3K/Akt/mTOR PI3K/Akt/mTOR Ginkgetin->PI3K/Akt/mTOR PPARγ PPARγ Ginkgetin->PPARγ NF-κB NF-κB Ginkgetin->NF-κB Iron Homeostasis Iron Homeostasis Ginkgetin->Iron Homeostasis ↓ Aβ Aggregation ↓ Aβ Aggregation Ginkgetin->↓ Aβ Aggregation ↓ Apoptosis ↓ Apoptosis PI3K/Akt/mTOR->↓ Apoptosis ↑ Neuronal Survival ↑ Neuronal Survival PI3K/Akt/mTOR->↑ Neuronal Survival ↓ Inflammation ↓ Inflammation PPARγ->↓ Inflammation NF-κB->↓ Inflammation ↓ Oxidative Damage ↓ Oxidative Damage Iron Homeostasis->↓ Oxidative Damage

Figure 1: Established neuroprotective signaling pathways of Ginkgetin.

dihydroisoginkgetin_speculative cluster_stress Cellular Stressors cluster_effects Potential Neuroprotective Outcomes Oxidative Stress Oxidative Stress Dihydroisoginkgetin This compound (Speculative) Oxidative Stress->Dihydroisoginkgetin Protein Aggregation Protein Aggregation Protein Aggregation->Dihydroisoginkgetin ↓ Oxidative Damage ↓ Oxidative Damage Dihydroisoginkgetin->↓ Oxidative Damage ↓ Protein Aggregation ↓ Protein Aggregation Dihydroisoginkgetin->↓ Protein Aggregation

Figure 2: Speculative neuroprotective mechanism of this compound.

Experimental Workflow

The general workflow for evaluating the neuroprotective activity of a compound is a multi-step process that progresses from in vitro to in vivo models.

experimental_workflow A Compound Isolation/Synthesis B In Vitro Screening (e.g., Cell Viability, Antioxidant Assays) A->B C Mechanism of Action Studies (e.g., Western Blot, PCR) B->C D In Vivo Model Selection (e.g., MPTP, MCAO) C->D E In Vivo Efficacy Studies (Behavioral, Histological, Biochemical Analyses) D->E F Toxicology and Safety Assessment E->F G Lead Optimization E->G Data informs optimization F->G

Figure 3: General experimental workflow for neuroprotective drug discovery.

Conclusion and Future Directions

The existing body of research provides substantial evidence for the neuroprotective effects of ginkgetin across various models of neurodegenerative diseases. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways related to apoptosis, inflammation, and oxidative stress.

In stark contrast, the neuroprotective potential of this compound remains virtually uncharacterized. The limited available information suggests it may also possess antioxidant and anti-protein aggregation properties, but this requires rigorous experimental validation.

For researchers and drug development professionals, the following are key takeaways and future research directions:

  • Ginkgetin as a Promising Lead: Ginkgetin serves as a strong candidate for further preclinical and clinical development as a neuroprotective agent.

  • Urgent Need for Research on this compound: There is a clear and significant gap in the literature regarding the biological activities of this compound. Future studies should focus on:

    • In vitro screening: Evaluating its efficacy in various neuronal cell models of neurodegeneration.

    • Direct comparative studies: Performing head-to-head comparisons with ginkgetin to understand the impact of the C2-C3 double bond reduction on neuroprotective activity.

    • Mechanism of action studies: Elucidating the signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of ginkgetin derivatives, including this compound, would provide valuable insights into the structural requirements for optimal neuroprotective activity.

References

2,3-Dihydroisoginkgetin vs. other Ginkgo biloba flavonoids for anti-inflammatory effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of several key flavonoids found in Ginkgo biloba, with a focus on ginkgetin, isoginkgetin, quercetin, kaempferol, and isorhamnetin. While 2,3-Dihydroisoginkgetin is a known biflavonoid constituent of Ginkgo biloba, a comprehensive review of the scientific literature did not yield specific quantitative data on its anti-inflammatory activity (e.g., IC50 values) to include in this direct comparison. The available data for the other prominent flavonoids are summarized below, supported by experimental details and pathway visualizations to aid in research and development efforts.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the available quantitative data on the anti-inflammatory effects of selected Ginkgo biloba flavonoids. The data is compiled from various in vitro studies and presented to facilitate a comparative assessment of their potency in inhibiting key inflammatory mediators.

FlavonoidAssayTarget/MediatorCell LineIC50 / InhibitionReference
Ginkgetin PGE2 ProductionProstaglandin E2LPS-induced RAW 264.7 cells-[1]
Ear EdemaInflammationTPA-induced ICR mouse ear22.8-30.5% inhibition (20-80 µ g/ear )[1]
Isoginkgetin Splicing InhibitionPre-mRNA splicingIn vitro~30 µM[2]
Pro-inflammatory CytokinesIL-1β, IL-6LPS-induced BV2 cellsSignificant reduction at 0.1 & 0.5 µM[3]
Quercetin Nitric Oxide ProductionNitric OxideLPS-activated RAW 264.7 cellsNot specified, but showed inhibition[4]
NF-κB ActivationNF-κBCaco-2 cells100% inhibition at 5 µM
Kaempferol ROS FormationReactive Oxygen Species-IC50: 7.58 µM[5]
T-cell ProliferationConA-activated T cellsT cells86.7% inhibition at 100 µM (48h)[6]
Isorhamnetin Platelet AggregationCollagen-inducedPlateletsIC50: 8.1 ± 2.6 µM[7]
Pro-inflammatory CytokinesIL-1β, IL-6, IL-8, CXCL10TNF-α stimulated BEAS-2B cellsSignificant reduction at 20 & 40 µM

Key Anti-Inflammatory Signaling Pathways

The anti-inflammatory effects of many Ginkgo biloba flavonoids are mediated through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways. These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS.

Anti-inflammatory Signaling Pathways of Ginkgo Flavonoids cluster_stimulus Inflammatory Stimuli cluster_receptor Cell Surface Receptors cluster_cytoplasm Cytoplasmic Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nuclear Events cluster_output Inflammatory Response LPS, TNF-α LPS, TNF-α TLR4 TLR4 LPS, TNF-α->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 IκBα IκBα TLR4->IκBα activates IKK AP-1 AP-1 ERK->AP-1 JNK->AP-1 p38->AP-1 NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocation Gene Expression Gene Expression NF-κB_n->Gene Expression AP-1->Gene Expression Cytokines (TNF-α, IL-6) Cytokines (TNF-α, IL-6) Gene Expression->Cytokines (TNF-α, IL-6) COX-2, iNOS COX-2, iNOS Gene Expression->COX-2, iNOS Ginkgo Flavonoids Ginkgo Flavonoids Ginkgo Flavonoids->ERK Ginkgo Flavonoids->JNK Ginkgo Flavonoids->p38 Ginkgo Flavonoids->IκBα inhibit degradation Ginkgo Flavonoids->NF-κB_n inhibit translocation

Figure 1: General overview of the NF-κB and MAPK signaling pathways targeted by Ginkgo biloba flavonoids.

Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram outlines a typical experimental workflow used to evaluate the anti-inflammatory properties of Ginkgo biloba flavonoids in a cell-based model.

Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation A Cell Culture (e.g., RAW 264.7 macrophages) C Pre-treat cells with Flavonoid Solutions A->C B Prepare Flavonoid Stock Solutions B->C D Induce Inflammation (e.g., with LPS) C->D E Nitric Oxide Assay (Griess Reagent) D->E F Cytokine Measurement (ELISA) D->F G COX-2/iNOS Expression (Western Blot/qPCR) D->G H Signaling Pathway Analysis (Western Blot for p-p65, p-p38, etc.) D->H I Calculate IC50 values & Inhibition Percentages E->I F->I G->I H->I

Figure 2: A representative experimental workflow for in vitro anti-inflammatory screening of flavonoids.

Detailed Experimental Protocols

Nitric Oxide (NO) Production Inhibition Assay

This assay quantifies the amount of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test flavonoid. After a pre-incubation period (e.g., 1 hour), inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).

  • Nitrite Quantification: After a 24-hour incubation period, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value, the concentration of the flavonoid that inhibits NO production by 50%, is then determined.[4]

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins.

  • Enzyme and Substrate: Recombinant human or ovine COX-2 enzyme is used. Arachidonic acid is used as the substrate.

  • Incubation: The test flavonoid at various concentrations is pre-incubated with the COX-2 enzyme in a reaction buffer.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the presence of the flavonoid to the vehicle control. The IC50 value is determined from the dose-response curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This technique is used to detect and quantify specific proteins involved in inflammatory signaling pathways.

  • Cell Lysis: After treatment with the flavonoid and/or inflammatory stimulus, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, COX-2, iNOS, and a loading control like β-actin or GAPDH).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities are quantified using densitometry software. The expression levels of the target proteins are normalized to the loading control.

Conclusion

The available evidence strongly suggests that several flavonoids from Ginkgo biloba, including ginkgetin, isoginkgetin, quercetin, kaempferol, and isorhamnetin, possess significant anti-inflammatory properties. Their mechanisms of action are multifaceted, primarily involving the inhibition of key inflammatory pathways such as NF-κB and MAPK, leading to a reduction in the production of inflammatory mediators like nitric oxide and prostaglandins. While quantitative data for this compound remains to be elucidated, the comparative data presented here for other Ginkgo flavonoids provide a valuable resource for researchers and drug development professionals exploring natural compounds for anti-inflammatory therapies. Further investigation into the specific activities and therapeutic potential of this compound is warranted to complete the comparative landscape of these promising bioactive molecules.

References

An In Vitro Comparative Analysis of the Antioxidant Properties of 2,3-Dihydroisoginkgetin and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the antioxidant capabilities of two flavonoid compounds: 2,3-Dihydroisoginkgetin, a biflavonoid found in Ginkgo biloba, and quercetin, a flavonol widely distributed in the plant kingdom. This comparison is based on available experimental data to assist researchers in evaluating their potential as antioxidant agents.

Introduction to the Compounds

Quercetin is one of the most abundant dietary flavonoids, found in a wide variety of fruits, vegetables, and grains.[1] Its potent antioxidant and anti-inflammatory properties have been extensively studied, making it a benchmark for antioxidant research.[1]

This compound is a biflavonoid derivative of isoginkgetin, which is naturally present in the leaves of the Ginkgo biloba tree.[2] Biflavonoids are dimers of flavonoid units and their biological activities, including antioxidant potential, are an area of ongoing research. While some studies suggest that certain biflavonoids may exhibit strong antioxidant effects, others indicate they might be less potent than their monomeric counterparts.[3][4]

Quantitative Antioxidant Activity

The antioxidant activity of these compounds is commonly evaluated using in vitro assays that measure their ability to scavenge synthetic free radicals. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound, with a lower IC50 value indicating greater antioxidant potency.

Antioxidant AssayThis compound (IC50)Quercetin (IC50)Reference Compound (IC50)
DPPH Radical Scavenging Data not available5.5 µM[5]Ascorbic Acid: 9.53 µg/mL[6]
15.9 µg/mL[7]
19.17 µg/mL[6]
ABTS Radical Scavenging Data not available1.89 µg/mL[8]Trolox: 2.93 µg/mL
48.0 µM[9]

Note: Direct comparative studies providing IC50 values for this compound in DPPH and ABTS assays are limited in the reviewed literature. One study on Ginkgo biloba leaf isolates showed that an acidolyzed isolate (AI), rich in flavonoid aglycones, exhibited higher ABTS (1372.1 mg VCE/g) and DPPH (484.8 mg VCE/g) radical scavenging activity compared to a non-hydrolyzed isolate (NI).[10] However, these are extracts containing multiple compounds and not purified this compound.

Mechanisms of Antioxidant Action & Signaling Pathways

Flavonoids exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways involved in the endogenous antioxidant response.

Direct Radical Scavenging: The antioxidant activity of flavonoids is largely attributed to their chemical structure, specifically the presence and arrangement of hydroxyl groups on their aromatic rings. These hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them.

Modulation of Signaling Pathways:

Both quercetin and isoginkgetin, a related biflavonoid to this compound, have been shown to modulate key signaling pathways that regulate the cellular antioxidant response.

  • Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a primary regulator of endogenous antioxidant defenses.[11] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of numerous antioxidant and cytoprotective genes.[10]

    • Quercetin is a well-documented activator of the Nrf2/ARE pathway.[11][12]

    • Isoginkgetin has also been demonstrated to activate the Nrf2/ARE signaling pathway, contributing to its protective effects against oxidative stress-induced cellular damage.[9][11]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are crucial in regulating cellular responses to a variety of external stimuli, including oxidative stress.[13] Flavonoids can modulate these pathways to either enhance antioxidant defenses or suppress pro-inflammatory and pro-apoptotic signals triggered by oxidative stress.[14][15]

    • Quercetin has been shown to interact with and modulate the ERK, JNK, and p38 MAPK pathways as part of its antioxidant and anti-inflammatory activities.[15]

The following diagrams illustrate the general experimental workflows for the DPPH and ABTS assays and the Nrf2/ARE signaling pathway.

experimental_workflow_dpph cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement DPPH_sol Prepare DPPH solution in methanol/ethanol Mix Mix DPPH solution with test compound/standard DPPH_sol->Mix Test_cmpd Prepare test compound (this compound or Quercetin) and standard solutions Test_cmpd->Mix Incubate Incubate in the dark (e.g., 30 minutes) Mix->Incubate Measure_abs Measure absorbance at ~517 nm Incubate->Measure_abs Calculate Calculate % inhibition and IC50 value Measure_abs->Calculate

DPPH Radical Scavenging Assay Workflow.

experimental_workflow_abts cluster_prep Preparation of ABTS Radical Cation (ABTS•+) cluster_assay Scavenging Assay ABTS_sol Prepare ABTS solution React Mix and react in the dark (e.g., 12-16 hours) ABTS_sol->React Persulfate_sol Prepare potassium persulfate solution Persulfate_sol->React Dilute Dilute ABTS•+ solution to working absorbance React->Dilute Mix_assay Mix ABTS•+ solution with test compound/standard Dilute->Mix_assay Test_cmpd Prepare test compound (this compound or Quercetin) and standard solutions Test_cmpd->Mix_assay Measure_abs Measure absorbance at ~734 nm Mix_assay->Measure_abs Calculate Calculate % inhibition and IC50 value Measure_abs->Calculate

ABTS Radical Cation Scavenging Assay Workflow.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces conformational change Flavonoid Flavonoid (Quercetin or Isoginkgetin) Flavonoid->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub_proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_proteasome leads to (basal state) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Genes activates transcription

Simplified Nrf2/ARE Signaling Pathway Activation by Flavonoids.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.[16]

  • Preparation of Test Samples: this compound and quercetin are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.[6]

  • Reaction: An aliquot of the test sample solution is mixed with the DPPH working solution in a microplate or cuvette. A blank sample containing only the solvent is also prepared.[16]

  • Incubation: The reaction mixture is incubated at room temperature in the dark for a specified period, typically 30 minutes.[16]

  • Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.[16]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[8][9]

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[9]

  • Preparation of Test Samples: this compound and quercetin are dissolved in a suitable solvent to prepare a range of concentrations. A standard antioxidant like Trolox or ascorbic acid is used as a positive control.

  • Reaction: A small volume of the test sample is added to the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.[8]

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated using a similar formula to the DPPH assay. The IC50 value is determined from the dose-response curve.

Conclusion

Quercetin is a well-established and potent antioxidant with a large body of supporting in vitro data. Its mechanisms of action, including direct radical scavenging and modulation of key antioxidant signaling pathways like Nrf2/ARE and MAPK, are extensively documented.

The available data on the in vitro antioxidant activity of this compound is currently limited, with no direct comparative studies providing quantitative IC50 values against quercetin. However, research on the related biflavonoid, isoginkgetin, suggests that it can activate the protective Nrf2/ARE signaling pathway, indicating a potential role in cellular antioxidant defense. Some studies also suggest that biflavonoids from Ginkgo biloba may be less potent direct radical scavengers compared to monomeric flavonoids.

For researchers and drug development professionals, quercetin serves as a robust positive control and a candidate for applications requiring strong antioxidant activity. This compound represents an area for further investigation. Future studies should focus on determining its specific in vitro antioxidant capacity through standardized assays and further elucidating its mechanisms of action to fully understand its potential as a therapeutic agent.

References

A Comparative Guide to the Neuroprotective Effects of Ginkgo Biloba Biflavonoids and Other Natural Compounds in Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective potential of 2,3-Dihydroisoginkgetin and other well-stadied neuroprotective agents. Due to the limited availability of direct experimental data for this compound in primary neurons, this document leverages data from its close structural analogs, ginkgetin and isoginkgetin, as a proxy. These biflavonoids, derived from Ginkgo biloba, are compared against other prominent neuroprotective phytochemicals: curcumin, resveratrol, and epigallocatechin-3-gallate (EGCG).

Executive Summary

Recent research has highlighted the potential of natural compounds in mitigating neuronal damage, a key factor in neurodegenerative diseases. While this compound is known to modulate protein aggregation and reduce oxidative stress in neuronal cells, comprehensive data on its neuroprotective efficacy in primary neurons is still emerging.[1] This guide synthesizes available data on related Ginkgo biloba biflavonoids and compares their performance with established neuroprotective agents, offering insights into their mechanisms of action and experimental validation.

Comparative Analysis of Neuroprotective Agents

The following table summarizes the neuroprotective effects of Ginkgo biloba biflavonoids (represented by ginkgetin and isoginkgetin) and alternative compounds in primary neuron models.

CompoundModel of NeurotoxicityKey Neuroprotective EffectsEffective ConcentrationMechanism of Action
Ginkgetin Ischemia/ReperfusionReduced apoptosis, decreased cleaved caspase-3 and Bax, increased Bcl-2.100 mg/kg (in vivo)Activation of PI3K/Akt/mTOR signaling pathway.
Isoginkgetin LPS-induced inflammationReduced neuronal cell death and apoptosis.0.1 - 0.5 µMDownregulation of p38/NF-κB signaling, suppression of microglia-induced apoptosis.
Curcumin Oxygen-Glucose Deprivation/Reperfusion (OGD/R)Increased cell viability by ~23%, reduced LDH release by ~25%.[2]5 µM[2]Activation of Akt/Nrf2 pathway.[2]
Amyloid-β (Aβ42)Rescued 75-85% of neurons from apoptosis.[3]1 µM[3]Inhibition of Aβ aggregation, antioxidant, and anti-inflammatory effects.[4]
Resveratrol OGD/RReduced OGD-induced cell death by 75-78%.[5]50 - 100 µM[5]Inhibition of MMP-9, activation of SIRT1.[5][6]
Amyloid-β (Aβ25-35)Maximally reduced Aβ-induced cell death by 93%.25 µMInvolvement of Protein Kinase C (PKC) pathway.
EGCG Prion protein fragment (PrP 106-126)Significantly increased cell viability.10 µM[7]Activation of autophagy via sirtuin 1 (Sirt1).[7]
Lipopolysaccharide (LPS)Protected neurons from LPS-induced direct neurotoxicity.[8]0.1 µM[8]Mitigation of ROS production.[8]

Experimental Protocols

Detailed methodologies for key in vitro neuroprotection assays are provided below to facilitate the design and execution of validation studies.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed primary neurons in a 96-well plate at a density of 5,000-10,000 cells/well and culture for 24-48 hours.

  • Induce neurotoxicity by adding the desired toxicant (e.g., glutamate, Aβ oligomers) with or without the test compound (e.g., this compound).

  • Incubate for the desired period (e.g., 24 hours).

  • Add 10 µl of 5 mg/ml MTT stock solution to each well.

  • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the culture medium.

  • Add 100 µl of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.

Protocol:

  • Culture primary neurons in a 96-well plate and treat with the neurotoxic agent and/or test compound.

  • After the incubation period, carefully transfer 50 µl of the cell culture supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).

  • Add 50 µl of the reaction mixture to each well containing the supernatant.

  • Incubate the plate in the dark at room temperature for 10-30 minutes.

  • Add 50 µl of a stop solution to terminate the reaction.

  • Measure the absorbance at a wavelength of 490 nm.

Apoptosis Detection: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

  • Culture primary neurons on coverslips and treat as required.

  • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

  • Rinse the coverslips with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 5 minutes.

  • Rinse again with PBS.

  • Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP according to the kit manufacturer's protocol.

  • Incubate the coverslips with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour in the dark.

  • Rinse the coverslips with PBS.

  • Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the cells using a fluorescence microscope.

Signaling Pathway Analysis: Western Blot

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of neuroprotection.

Protocol:

  • Culture and treat primary neurons as described previously.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, NF-κB p65) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

G cluster_ginkgetin Ginkgetin Neuroprotective Pathway Ginkgetin Ginkgetin PI3K PI3K Ginkgetin->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell_Survival mTOR->Cell_Survival Promotes G cluster_isoginkgetin Isoginkgetin Neuroprotective Pathway Isoginkgetin Isoginkgetin p38_MAPK p38_MAPK Isoginkgetin->p38_MAPK Inhibits NF_kB NF_kB Isoginkgetin->NF_kB Inhibits Inflammation Inflammation p38_MAPK->Inflammation Promotes NF_kB->Inflammation Promotes Neuronal_Death Neuronal_Death Inflammation->Neuronal_Death Induces G start Seed Primary Neurons (96-well plate) treatment Add Neurotoxin & Test Compound start->treatment incubation Incubate (24h) treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubation2 Incubate (2-4h) add_mtt->incubation2 solubilize Add DMSO incubation2->solubilize read Measure Absorbance (570nm) solubilize->read

References

A Head-to-Head Comparison of Neuroprotective Agents: Isoginkgetin vs. Established Drugs

Author: BenchChem Technical Support Team. Date: November 2025

While direct experimental data on the neuroprotective effects of 2,3-Dihydroisoginkgetin remains elusive in current scientific literature, this guide offers a comparative analysis of a closely related biflavonoid from Ginkgo biloba, Isoginkgetin, against three well-established neuroprotective drugs: Edaravone, Riluzole, and Memantine. This comparison aims to provide researchers, scientists, and drug development professionals with a valuable overview of their respective mechanisms and efficacy based on available preclinical data.

This guide synthesizes quantitative data from various studies into a clear, comparative format. It details the experimental protocols for key assays and visualizes the complex signaling pathways involved in their neuroprotective actions.

Quantitative Comparison of Neuroprotective Efficacy

The following table summarizes the key quantitative findings from preclinical studies, offering a snapshot of the comparative efficacy of Isoginkgetin, Edaravone, Riluzole, and Memantine in various models of neurotoxicity.

Parameter Isoginkgetin Edaravone Riluzole Memantine
Cell Viability Increased SH-SY5Y cell viability to 63.80% in the presence of LPS-conditioned microglia medium (from 32.55% with LPS-CM alone)[1]---
Apoptosis Reduced LPS-CM-induced apoptosis in SH-SY5Y cells from 42.57% to 31.13%[1]---
Neurotransmitter Modulation --Inhibits glutamate release.NMDA receptor antagonist.
Anti-inflammatory Effects Significantly reduced IL-1β levels and increased IL-10 levels in LPS-induced mice.[1]---
Signaling Pathway Modulation Downregulates p38/NF-κB signaling pathway.[1]-Modulates voltage-gated sodium channels.-

Detailed Experimental Protocols

To ensure transparency and facilitate the replication of the cited findings, this section provides detailed methodologies for the key experiments mentioned in this guide.

Isoginkgetin: Neuroprotection against Microglia-Induced Neuronal Cell Death
  • Cell Culture: Human neuroblastoma SH-SY5Y cells and murine BV2 microglia cells were used.

  • Induction of Neuroinflammation: BV2 microglia were stimulated with lipopolysaccharide (LPS) to produce conditioned medium (LPS-CM) containing inflammatory mediators.

  • Treatment: SH-SY5Y cells were treated with either control-conditioned medium, LPS-CM, or LPS-CM from microglia pre-treated with Isoginkgetin.

  • Cell Viability Assay: SH-SY5Y cell viability was assessed using the MTT assay.

  • Apoptosis Assay: Apoptosis in SH-SY5Y cells was quantified using a flow cytometer after staining with Annexin V-FITC and propidium iodide.

  • Western Blot Analysis: Protein levels of p38, phospho-p38, NF-κB p65, and phospho-NF-κB p65 in BV2 cells were determined by Western blotting to elucidate the signaling pathway.[1]

Edaravone, Riluzole, and Memantine: General Neuroprotection Assay Protocols

Standard in vitro neuroprotection assays typically involve the following steps:

  • Neuronal Cell Culture: Primary cortical neurons or neuronal cell lines (e.g., SH-SY5Y, PC12) are cultured.

  • Induction of Neurotoxicity: Neuronal damage is induced using various toxins, such as glutamate (excitotoxicity), hydrogen peroxide (oxidative stress), or amyloid-beta peptides (Alzheimer's disease model).

  • Drug Treatment: Cells are pre-treated or co-treated with the neuroprotective agent at different concentrations.

  • Assessment of Neuroprotection:

    • Cell Viability: Measured using assays like MTT, LDH release, or Trypan Blue exclusion.

    • Apoptosis: Detected by TUNEL staining, caspase activity assays, or flow cytometry with Annexin V/PI staining.

    • Mitochondrial Function: Assessed by measuring mitochondrial membrane potential (e.g., with JC-1 dye) or ATP levels.

    • Oxidative Stress: Quantified by measuring reactive oxygen species (ROS) levels (e.g., with DCFDA dye) or antioxidant enzyme activity.

    • Signaling Pathway Analysis: Key protein expression and phosphorylation are analyzed via Western blotting or ELISA.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the known neuroprotective signaling pathways of the compared drugs and a generalized experimental workflow for assessing neuroprotection.

Neuroprotective Signaling Pathways cluster_Isoginkgetin Isoginkgetin cluster_Edaravone Edaravone cluster_Riluzole Riluzole cluster_Memantine Memantine Isoginkgetin Isoginkgetin p38 p38 MAPK Isoginkgetin->p38 inhibits NFkB NF-κB p38->NFkB inhibits activation Neuroinflammation Neuroinflammation NFkB->Neuroinflammation reduces Neuronal_Death Neuronal_Death Neuroinflammation->Neuronal_Death prevents Edaravone Edaravone ROS Reactive Oxygen Species Edaravone->ROS scavenges Oxidative_Stress Oxidative_Stress ROS->Oxidative_Stress reduces Oxidative_Stress->Neuronal_Death prevents Riluzole Riluzole VGSC Voltage-Gated Sodium Channels Riluzole->VGSC inhibits Glutamate_Release Glutamate_Release VGSC->Glutamate_Release reduces Excitotoxicity Excitotoxicity Glutamate_Release->Excitotoxicity reduces Excitotoxicity->Neuronal_Death prevents Memantine Memantine NMDA_Receptor NMDA Receptor Memantine->NMDA_Receptor antagonizes Calcium_Influx Calcium_Influx NMDA_Receptor->Calcium_Influx reduces Calcium_Influx->Excitotoxicity reduces

Figure 1: Comparative Neuroprotective Signaling Pathways. This diagram illustrates the distinct molecular mechanisms of Isoginkgetin, Edaravone, Riluzole, and Memantine in preventing neuronal death.

Experimental_Workflow cluster_invitro In Vitro Neuroprotection Assay start Neuronal Cell Culture (Primary or Cell Line) induce Induce Neurotoxicity (e.g., Glutamate, H2O2, Aβ) start->induce treat Treat with Neuroprotective Agent induce->treat assess Assess Neuroprotection treat->assess viability Cell Viability (MTT, LDH) assess->viability apoptosis Apoptosis (TUNEL, Caspase) assess->apoptosis signaling Signaling Pathways (Western Blot) assess->signaling

Figure 2: Generalized Experimental Workflow for In Vitro Neuroprotection Studies. This flowchart outlines the typical steps involved in assessing the neuroprotective efficacy of a compound in a laboratory setting.

References

Cross-Validation of Analytical Methods for 2,3-Dihydroisoginkgetin Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of HPLC-UV and LC-MS/MS Methods

The choice between HPLC-UV and LC-MS/MS for the quantification of 2,3-Dihydroisoginkgetin depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the complexity of the sample matrix.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography and detection by UV absorbance.Separation by chromatography and detection by mass-to-charge ratio.
Selectivity Moderate; may be susceptible to interference from compounds with similar retention times and UV spectra.High; provides structural information and can distinguish between isobaric compounds.
Sensitivity Lower; typically in the µg/mL to ng/mL range.Higher; capable of detecting concentrations in the ng/mL to pg/mL range.[1]
Linearity Good, with a typical correlation coefficient (r²) > 0.99.Excellent, with a typical correlation coefficient (r²) > 0.995.[2]
Precision Good; intra- and inter-day precision (RSD) are generally <15%.Excellent; intra- and inter-day precision (RSD) are often <12%.[1]
Accuracy Good; accuracy (RE) is typically within ±15%.Excellent; accuracy (RE) is often within ±14.3%.[1]
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance expenses.
Applications Routine quality control, purity assessment, and quantification in simpler matrices.Pharmacokinetic studies, bioanalysis of complex matrices (e.g., plasma, tissue), and trace analysis.[1]

Detailed Experimental Protocols

The following are generalized protocols for the quantification of a flavonoid like this compound, based on established methods for similar compounds.

HPLC-UV Method (Hypothetical)
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorption maximum of this compound.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and perform serial dilutions to create calibration standards.

    • Sample Extraction: For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

  • Validation Parameters:

    • Linearity: Analyze a series of calibration standards in triplicate to establish the linear range and determine the correlation coefficient.

    • Precision: Assess intra-day and inter-day precision by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day and on different days.

    • Accuracy: Determine the accuracy by comparing the measured concentration of QC samples to their nominal values.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.

    • Specificity: Evaluate the ability of the method to differentiate the analyte from other components in the sample matrix.

LC-MS/MS Method

This protocol is adapted from a validated method for isoginkgetin.[1]

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., Phenomenex Luna C18, 2.0 x 100 mm, 3 µm).[2]

    • Mobile Phase: An isocratic or gradient mixture of solvents such as methanol, acetonitrile, and an aqueous buffer (e.g., 10 mM ammonium acetate).[2]

    • Flow Rate: 0.5 mL/min.[2]

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (IS) would need to be determined. For isoginkgetin, the transition was m/z 566.8 → 134.7.[1]

  • Sample Preparation:

    • Plasma Samples: A liquid-liquid extraction with a solvent like ethyl acetate is a common procedure.[1]

  • Validation Parameters:

    • Selectivity: Assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte and IS.[2]

    • Linearity and LLOQ: A calibration curve is constructed over the desired concentration range. The lower limit of quantification (LLOQ) is the lowest concentration on the curve that can be measured with acceptable precision and accuracy.[2]

    • Precision and Accuracy: Determined by analyzing replicate QC samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).[1][2]

    • Matrix Effect: Evaluated to ensure that components in the sample matrix do not suppress or enhance the ionization of the analyte.

    • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that of unextracted standards.

    • Stability: The stability of the analyte in the matrix is assessed under various storage and handling conditions.[1]

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_planning Planning cluster_method1 Method 1 (e.g., HPLC-UV) cluster_method2 Method 2 (e.g., LC-MS/MS) cluster_crossval Cross-Validation cluster_conclusion Conclusion DefineAnalytes Define Analytes & Internal Standards SetAcceptance Set Acceptance Criteria DefineAnalytes->SetAcceptance DevelopMethod1 Develop & Optimize Method 1 SetAcceptance->DevelopMethod1 DevelopMethod2 Develop & Optimize Method 2 SetAcceptance->DevelopMethod2 ValidateMethod1 Validate Method 1 (Precision, Accuracy, etc.) DevelopMethod1->ValidateMethod1 AnalyzeSamples Analyze the Same Set of Samples by Both Methods ValidateMethod1->AnalyzeSamples ValidateMethod2 Validate Method 2 (Precision, Accuracy, etc.) DevelopMethod2->ValidateMethod2 ValidateMethod2->AnalyzeSamples CompareResults Statistically Compare Results (e.g., Bland-Altman plot, t-test) AnalyzeSamples->CompareResults AssessAgreement Assess Agreement & Identify Discrepancies CompareResults->AssessAgreement

Caption: Workflow for the cross-validation of two analytical methods.

References

The Biflavonoid 2,3-Dihydroisoginkgetin and its Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2,3-Dihydroisoginkgetin, a biflavonoid constituent of Ginkgo biloba, and its analogs have garnered significant interest in the scientific community for their potential therapeutic applications, including neuroprotective, anti-inflammatory, and anticancer activities. Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for the rational design of more potent and selective drug candidates. This guide provides a comparative analysis of this compound and its analogs, summarizing key structure-activity relationship (SAR) data and detailing the experimental protocols used for their evaluation.

Comparative Biological Activity of Isoginkgetin and Analogs

The biological activity of biflavonoids is intricately linked to their structural features, particularly the substitution pattern of hydroxyl and methoxy groups on the flavonoid backbone. While comprehensive SAR studies on a wide range of synthetic this compound analogs are still emerging, valuable insights can be drawn from studies on the naturally occurring biflavonoid isoginkgetin and its synthesized derivatives.

A key aspect of the therapeutic potential of these compounds lies in their antioxidant capacity, which is often a contributing factor to their neuroprotective and anti-inflammatory effects. A study on a library of 28 synthetically produced biflavonoids provided quantitative data on their antioxidant activity, offering a basis for SAR analysis.[1]

Compound/AnalogLinkageSubstitution PatternAntioxidant Activity (mM of Trolox/mM of sample)[1]
Biflavone 5 C2'–C6"3',4'-dihydroxyflavone and chrysin dimerMajor isomer
Biflavone 5a C2'–C8"3',4'-dihydroxyflavone and chrysin dimerMinor isomer
Biflavone 24 --1.82 (Most potent in the series)
Various other synthetic biflavones--0.75 - 1.82

Note: The original study synthesized 28 compounds. The table highlights representative examples and the range of activity. For detailed structures and activities of all compounds, please refer to the primary publication.[1]

In addition to antioxidant activity, the cytotoxic and anti-inflammatory effects of isoginkgetin and its analogs have been investigated. For instance, isoginkgetin has been shown to inhibit the growth of glioblastoma and hepatocellular carcinoma cells, with reported IC50 values in the micromolar range. Its anti-inflammatory effects are often attributed to the inhibition of the NF-κB signaling pathway.

CompoundCell LineBiological ActivityIC50 Value
Isoginkgetin U87MG (Glioblastoma)Cytotoxicity24.75 µM (24h), 10.69 µM (72h)
Isoginkgetin HepG2 (Hepatocellular Carcinoma)Cytotoxicity21.54 µM (48h)
Isoginkgetin Huh7 (Hepatocellular Carcinoma)Cytotoxicity6.69 µM (48h)
Isoginkgetin-phosphate analog (IP2) Various Cancer Cell LinesAntitumor ActivityData available in primary publication

Structure-Activity Relationship (SAR) Insights

Based on the available data, several key structural features have been identified as crucial for the biological activity of these biflavonoids:

  • Hydroxyl Groups: The presence and position of hydroxyl groups are critical for antioxidant activity. Flavonoids with ortho-dihydroxy (catechol) moieties in the B-ring, such as in 3',4'-dihydroxyflavone, generally exhibit strong radical scavenging properties.

  • Methoxy Groups: Methylation of hydroxyl groups to form methoxy groups can influence the lipophilicity and metabolic stability of the compounds, which in turn affects their bioavailability and cellular uptake. The presence of methoxy groups at specific positions can also modulate anti-inflammatory and neuroprotective activities.[2]

  • C-C Linkage: The point of linkage between the two flavonoid monomers (e.g., C2'–C6" vs. C2'–C8") can affect the overall conformation of the molecule and its interaction with biological targets.[1]

  • Phosphate Groups: The introduction of phosphate groups, as seen in the isoginkgetin-phosphate analog IP2, can significantly enhance water solubility, a critical factor for drug development and in vivo applications.

Signaling Pathway Modulation: Inhibition of NF-κB

A primary mechanism underlying the anti-inflammatory effects of this compound and its analogs is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Isoginkgetin has been shown to interfere with this pathway, thereby downregulating the production of inflammatory mediators.

NF_kappa_B_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκB-NF-κB Complex IκB NF-κB IKK Complex->IκB-NF-κB Complex phosphorylates IκB IκB IκB Degradation Degradation IκB->Degradation Ubiquitination & Proteasomal Degradation NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates IκB-NF-κB Complex->NF-κB releases Isoginkgetin Isoginkgetin Isoginkgetin->IKK Complex inhibits DNA DNA NF-κB_n->DNA binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes activates transcription

Caption: Inhibition of the NF-κB signaling pathway by Isoginkgetin.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of the biological activities of this compound and its analogs.

Neuroprotective Activity Assay (SH-SY5Y Cell Model)

This assay assesses the ability of a compound to protect neuronal cells from toxin-induced cell death. The human neuroblastoma cell line SH-SY5Y is a commonly used in vitro model for neurodegenerative disease research.

Workflow:

Caption: Workflow for assessing neuroprotective activity in SH-SY5Y cells.

Detailed Protocol:

  • Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., this compound analogs) for 2 hours.

  • Toxin Induction: A neurotoxin, such as 1-methyl-4-phenylpyridinium (MPP+), is added to the wells to induce neuronal cell death.

  • Incubation: The plates are incubated for a further 24 hours.

  • Cell Viability Assessment: Cell viability is determined using the MTT assay (see protocol below). The protective effect of the compound is calculated by comparing the viability of cells treated with the compound and the toxin to those treated with the toxin alone.

Anti-inflammatory Activity Assay (NF-κB Luciferase Reporter Assay)

This assay quantifies the inhibitory effect of a compound on the NF-κB signaling pathway. It utilizes a cell line that has been engineered to express a luciferase reporter gene under the control of an NF-κB response element.

Workflow:

Caption: Workflow for the NF-κB luciferase reporter assay.

Detailed Protocol:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and transfected with a plasmid containing the firefly luciferase gene downstream of an NF-κB response element. A control plasmid expressing Renilla luciferase can be co-transfected for normalization.

  • Plating: Transfected cells are seeded into 96-well plates.

  • Compound Treatment: Cells are treated with different concentrations of the test compounds for 1 hour.

  • Stimulation: NF-κB activation is induced by adding a stimulant, such as tumor necrosis factor-alpha (TNF-α), to the wells.

  • Incubation: The plates are incubated for 6-24 hours to allow for luciferase expression.

  • Luciferase Activity Measurement: A luciferase assay reagent is added to the wells, and the luminescence is measured using a luminometer. The inhibitory effect is determined by the reduction in luciferase activity in the presence of the compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Detailed Protocol:

  • Cell Treatment: Cells are treated with the test compounds as described in the specific bioassay protocols (e.g., neuroprotection or cytotoxicity).

  • MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

  • Incubation: The plates are incubated for 2-4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

Conclusion

The study of the structure-activity relationship of this compound and its analogs is a promising area of research for the development of novel therapeutic agents. The available data highlights the importance of the flavonoid backbone's substitution pattern in determining biological activity. Further synthesis and evaluation of a wider range of analogs, coupled with standardized and detailed experimental protocols, will be crucial for elucidating a more comprehensive SAR and for advancing the most promising candidates towards clinical applications. The methodologies and data presented in this guide provide a solid foundation for researchers in this exciting field.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,3-Dihydroisoginkgetin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

A summary of the known physical and chemical properties of 2,3-Dihydroisoginkgetin is provided in the table below. This information is crucial for understanding the compound's behavior and for making informed decisions regarding its handling and disposal.

PropertyValue
Molecular Formula C₃₂H₂₄O₁₀[1]
Molecular Weight 568.527 g/mol [1]
Boiling Point 850.6℃ at 760 mmHg[1]
Density 1.5 g/ml[1]
Storage 2-8℃, dry, sealed[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. It is essential to adhere to all local, state, and federal regulations regarding hazardous waste disposal.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

2. Waste Identification and Classification: Since specific hazard data for this compound is limited, it should be treated as a hazardous chemical as a precautionary measure. Do not dispose of it down the drain or in regular trash.[3]

3. Container Selection and Labeling:

  • Solid Waste: Dispose of solid this compound in its original container if possible.[4] If not, use a new, clean, and compatible container that can be securely sealed.[4][5] The container must be clearly labeled as "Hazardous Waste."[6] The label should also include the full chemical name "this compound," the quantity, and the date of accumulation.[6]

  • Liquid Waste (Solutions): If this compound is in a solvent, it must be collected in a designated, compatible, and leak-proof container with a screw-on cap.[4][7] The container should be labeled as "Hazardous Waste" and list all chemical components, including solvents and their approximate concentrations.[6] Segregate halogenated and non-halogenated solvent waste streams.

  • Contaminated Labware: Items such as gloves, wipes, and absorbent paper contaminated with this compound should be double-bagged in clear plastic bags and labeled as hazardous waste.[4] Sharps, like pipette tips or broken glass, must be placed in a designated sharps container.[4]

4. Waste Segregation and Storage:

  • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[6]

  • Ensure that the waste is segregated from incompatible materials.[6] For instance, store it away from strong oxidizing agents, acids, and bases.

  • All waste containers must be kept closed except when adding waste.[4][7]

  • Utilize secondary containment, such as a lab tray, to capture any potential leaks.[4] The secondary container should be capable of holding 110% of the volume of the primary container.[4]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5]

  • Provide them with a complete inventory of the waste, including the chemical names and quantities.

  • Do not exceed the time or quantity limits for waste accumulation in your SAA as specified by your institution and local regulations.[4]

6. Documentation:

  • Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_container Containerization start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify solid_waste Solid Waste: Original or compatible container liquid_waste Liquid Waste: Compatible, sealed container labware_waste Contaminated Labware: Double-bagged or sharps container label_waste Label Container: 'Hazardous Waste', Chemical Name, Date solid_waste->label_waste liquid_waste->label_waste labware_waste->label_waste segregate Segregate and Store in SAA with Secondary Containment label_waste->segregate contact_ehs Contact EH&S for Pickup segregate->contact_ehs document Document Waste for Disposal Records contact_ehs->document end End: Proper Disposal document->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and EH&S department for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.